5-(2-(Bromomethyl)butyl)-2-methylthiazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3 |
InChI Key |
WTNDDHLCMKGILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=C(S1)C)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-(Bromomethyl)butyl)-2-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Although not extensively documented in current literature, its structural motifs—a substituted thiazole ring and a reactive bromomethyl group—suggest its utility as a versatile building block for novel therapeutic agents. This document outlines a prospective synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications based on the established biological activities of analogous thiazole derivatives. Detailed experimental protocols for its synthesis, purification, and characterization are provided to enable researchers to explore its full potential.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules with diverse pharmacological activities. Thiazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal agents.[3][4][5]
The subject of this guide, 5-(2-(Bromomethyl)butyl)-2-methylthiazole, combines the stable 2-methylthiazole core with a 5-position alkyl substituent containing a reactive bromomethyl group. This functional handle is particularly valuable for medicinal chemists, as it allows for the covalent modification of biological targets or the straightforward introduction of further molecular complexity through nucleophilic substitution reactions. The butyl side chain provides a degree of lipophilicity that can be advantageous for cell membrane permeability and interaction with hydrophobic binding pockets.
This guide serves as a foundational resource for researchers and drug development professionals interested in synthesizing and utilizing this promising, yet underexplored, chemical entity.
Proposed Synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole
The synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole can be logically approached in a two-step sequence: first, the construction of the 5-(2-methylbutyl)-2-methylthiazole core, followed by the selective bromination of the side chain.
Step 1: Synthesis of 5-(2-methylbutyl)-2-methylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[6][7][8] For the synthesis of 5-(2-methylbutyl)-2-methylthiazole, the required precursors are 1-bromo-3-methylhexan-2-one and thioacetamide.
Caption: Proposed Hantzsch synthesis of the thiazole core.
Experimental Protocol: Synthesis of 5-(2-methylbutyl)-2-methylthiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-bromo-3-methylhexan-2-one (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-(2-methylbutyl)-2-methylthiazole.
Step 2: Side-Chain Bromination
The introduction of a bromine atom at the benzylic-like position of the alkyl side chain can be achieved via a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9][10][11] This reaction, often referred to as the Wohl-Ziegler reaction, is selective for allylic and benzylic positions.
Caption: Selective bromination of the alkyl side chain.
Experimental Protocol: Synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(2-methylbutyl)-2-methylthiazole (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or vacuum distillation to yield 5-(2-(Bromomethyl)butyl)-2-methylthiazole.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H14BrNS |
| Molecular Weight | 248.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | >200 °C (Predicted) |
| Density | ~1.3 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water. |
| logP | ~3.5 (Predicted) |
Spectroscopic Characterization
The structural elucidation of 5-(2-(Bromomethyl)butyl)-2-methylthiazole would rely on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the thiazole ring (singlet, ~2.7 ppm), the protons of the butyl chain (multiplets), and a diastereotopic methylene group adjacent to the bromine atom (two doublets of doublets, ~3.5-3.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the thiazole ring carbons, the methyl carbon, the carbons of the butyl chain, and the brominated methylene carbon (~30-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations for the alkyl groups, C=N and C=C stretching from the thiazole ring, and a C-Br stretching frequency.
-
MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the butyl side chain.
Potential Applications in Drug Discovery
The structural features of 5-(2-(Bromomethyl)butyl)-2-methylthiazole make it a highly attractive scaffold for the development of novel therapeutic agents.
-
Covalent Inhibitors: The reactive bromomethyl group can act as an electrophilic warhead, enabling the molecule to form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, serine) in the active site of target proteins. Covalent inhibition can lead to increased potency and prolonged duration of action.
-
Linker for PROTACs and Other Conjugates: The bromomethyl functionality serves as a convenient attachment point for linkers in the design of Proteolysis Targeting Chimeras (PROTACs) or for conjugation to other molecules such as peptides, antibodies, or fluorescent dyes.
-
Scaffold for Library Synthesis: This compound is an excellent starting point for the creation of a library of diverse thiazole derivatives. Nucleophilic displacement of the bromide with various amines, thiols, alcohols, and other nucleophiles can rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies.
Based on the known biological activities of other thiazole-containing molecules, potential therapeutic areas for derivatives of 5-(2-(Bromomethyl)butyl)-2-methylthiazole include:
-
Oncology: Many thiazole derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[4][5]
-
Inflammatory Diseases: Thiazoles have been investigated as inhibitors of key inflammatory targets such as p38 MAP kinase and phosphodiesterase 4 (PDE4).
-
Infectious Diseases: The thiazole nucleus is a component of several antibacterial and antifungal agents.[4]
Handling, Storage, and Safety
As a brominated organic compound, 5-(2-(Bromomethyl)butyl)-2-methylthiazole should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be beneficial to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Purification and Analysis
Purification Methods
-
Column Chromatography: Silica gel column chromatography is the recommended method for purifying the final product and intermediates. A gradient of ethyl acetate in hexane is likely to provide good separation.
-
Distillation: For larger quantities, vacuum distillation may be a suitable purification method, provided the compound is thermally stable.
Analytical Methods
-
TLC (Thin Layer Chromatography): A versatile and rapid technique for monitoring reaction progress and assessing purity.
-
HPLC (High-Performance Liquid Chromatography): Can be used for quantitative analysis of purity and for preparative purification of small quantities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for purity assessment and identification of volatile impurities.
Conclusion
5-(2-(Bromomethyl)butyl)-2-methylthiazole represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its reactive functional group offers a multitude of possibilities for creating novel and diverse molecular entities. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, properties, and applications of this versatile compound, with the ultimate goal of developing new and effective therapeutic agents.
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- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
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- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
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- Spectroscopic Data of 2a -c in Different Media. Unless stated...
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An In-depth Technical Guide to 5-(2-(Bromomethyl)butyl)-2-methylthiazole and its Derivatives for Drug Discovery
This technical guide provides a comprehensive overview of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, a heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this molecule is not publicly cataloged, indicating its likely status as a novel compound, this guide will delve into its constituent parts, predictable chemical properties, a plausible synthetic route, and its potential applications in drug development based on the extensive research into related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities for therapeutic applications.
Introduction to the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2][3][4] This five-membered heterocyclic ring containing both sulfur and nitrogen is a key pharmacophore in numerous approved drugs and clinical candidates. Its derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties, among others.[1][2][3][4][5] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromomethyl group, as in the case of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, provides a reactive handle for further chemical elaboration, making it a valuable intermediate in the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Analysis
While experimental data for the target molecule is unavailable, we can predict its properties based on its constituent functional groups and related known compounds.
Table 1: Predicted Physicochemical Properties of 5-(2-(Bromomethyl)butyl)-2-methylthiazole and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 5-(Bromomethyl)-2-methylthiazole | 838892-95-8 | C5H6BrNS | 192.08 | 231.0 ± 15.0 (Predicted)[6][7] | 1.629 ± 0.06 (Predicted)[6] |
| 5-(2-(Bromomethyl)butyl)-2-methylthiazole | Not Available | C10H16BrNS | 262.21 | Predicted to be higher than the precursor | Predicted to be lower than the precursor |
| 2-Methylthiazole | 3581-87-1 | C4H5NS | 99.15 | 141-142 | 1.109 - 1.116 @ 25°C[8] |
The butyl substituent in the target molecule is expected to increase its lipophilicity compared to the simpler 5-(bromomethyl)-2-methylthiazole, which could influence its biological membrane permeability and potential as a drug candidate.
Proposed Synthesis and Experimental Workflow
The synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole can be logically approached from commercially available precursors. A plausible synthetic route would involve the alkylation of a suitable thiazole derivative. The Hantzsch thiazole synthesis is a fundamental method for creating the core thiazole ring structure.[9]
A key starting material for the synthesis of the target compound is 5-(Bromomethyl)-2-methylthiazole (CAS: 838892-95-8) .[6][7][10] This precursor provides the necessary 2-methylthiazole core with a reactive bromomethyl group at the 5-position. The synthesis of the target molecule would then proceed via a nucleophilic substitution reaction.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 5-(2-(Bromomethyl)butyl)-2-methylthiazole.
Detailed Experimental Protocol
Step 1: Synthesis of the Butyl Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of an appropriate brominated butyl precursor (e.g., 1-bromo-2-methylbutane, which would lead to the desired butyl side chain) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Coupling with 5-(Bromomethyl)-2-methylthiazole
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 5-(bromomethyl)-2-methylthiazole (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Characterization Workflow
The successful synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole would be confirmed through a series of analytical techniques.
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Technical Guide: Synthesis and Application of Thiazole Derivatives with Bromomethyl Side Chains
Topic: Thiazole Derivatives with Bromomethyl Side Chains Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Thiazole derivatives bearing bromomethyl side chains (e.g., 4-(bromomethyl)thiazole) represent a critical class of electrophilic heterocycles in medicinal chemistry.[1] Serving as high-reactivity "linchpins," these compounds allow for the rapid introduction of the thiazole scaffold—a pharmacophore found in diverse therapeutics ranging from antiretrovirals (e.g., Ritonavir analogues) to kinase inhibitors—into complex molecular architectures.[1]
This guide provides a rigorous technical analysis of the synthesis, reactivity, and handling of these lachrymatory intermediates.[1] It contrasts the two primary synthetic pathways—de novo Hantzsch synthesis versus radical functionalization—and offers self-validating protocols for laboratory execution.
Part 1: Synthetic Strategies
The construction of a bromomethyl-functionalized thiazole can be approached via two distinct logic gates: Ring Construction (Hantzsch) or Side-Chain Functionalization (Wohl-Ziegler).
Strategy A: The Modified Hantzsch Synthesis
This "bottom-up" approach constructs the thiazole ring while simultaneously installing the halomethyl group. It is the preferred route for generating 4-(chloromethyl) or 4-(bromomethyl) derivatives from acyclic precursors.
-
Mechanism: Condensation of a thioamide (or thiourea) with a 1,3-dihaloacetone (e.g., 1,3-dichloroacetone or 1,3-dibromoacetone).[1]
-
Key Advantage: High regioselectivity; avoids the mixtures often seen in radical bromination.
-
Limitation: Requires handling of highly reactive
-haloketones; 1,3-dibromoacetone is a severe lachrymator.
Strategy B: Radical Bromination (Wohl-Ziegler)
This "top-down" approach functionalizes an existing methylthiazole scaffold using N-Bromosuccinimide (NBS).
-
Mechanism: Free-radical substitution at the benzylic-like position of the methyl group.
-
Key Advantage: Uses commercially available, stable methylthiazoles (e.g., 2,4-dimethylthiazole).[1]
-
Limitation: Potential for over-bromination (dibromomethyl byproducts) or nuclear bromination if conditions are not strictly controlled.[1]
Comparative Analysis of Synthetic Routes
| Feature | Hantzsch Synthesis (Ring Formation) | Wohl-Ziegler (Radical Bromination) |
| Starting Material | Thioamide + 1,3-Dihaloacetone | Methyl-substituted Thiazole |
| Atom Economy | Moderate (Loss of water/HX) | High (Succinimide byproduct recycled) |
| Regioselectivity | Excellent (Dictated by ketone structure) | Variable (Requires optimization) |
| Primary Risk | Polymerization of haloketone precursors | Over-bromination / Radical quenching |
| Preferred Use | Large-scale preparation of simple cores | Late-stage functionalization of complex cores |
Part 2: Mechanistic Visualization
Mechanism: Radical Bromination of 4-Methylthiazole
The following diagram illustrates the radical chain mechanism required to convert a methyl side chain into a reactive bromomethyl handle. Note the critical role of the succinimidyl radical in maintaining the low concentration of molecular bromine (
Figure 1: Radical chain propagation in the NBS bromination of methylthiazoles.[1] The low steady-state concentration of
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)-2-methylthiazole via NBS
Objective: Convert 2,4-dimethylthiazole to 4-(bromomethyl)-2-methylthiazole. Safety Warning: Product is a lachrymator and vesicant. Perform all operations in a functioning fume hood.
Reagents:
-
2,4-Dimethylthiazole (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.
-
Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]
-
Solvent:
(Classic) or Benzotrifluoride (Modern Green Alternative)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dimethylthiazole in the solvent (0.2 M concentration).
-
Addition: Add NBS and the radical initiator (BPO/AIBN) to the solution.
-
Reaction: Heat the mixture to reflux.
-
Causality: Reflux is required to thermally decompose the initiator and generate the initial radical flux.
-
-
Monitoring (Self-Validating Step):
-
Visual Check: The dense NBS solid (bottom of flask) will gradually float to the top as it converts to Succinimide (lower density). Reaction is complete when all solid is floating.
-
TLC Check: Elute with Hexane:EtOAc (4:1).[1] The bromomethyl product will have a higher
than the starting material but lower than any dibromo- byproduct.
-
-
Workup: Cool to
to precipitate remaining succinimide. Filter off the solid. -
Purification: Concentrate the filtrate. If the product is an oil, it is often used crude or purified via rapid column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]
Protocol 2: Stabilization as Hydrochloride Salt
Free base bromomethyl thiazoles are unstable oils that darken upon storage due to self-alkylation (quaternization).
-
Procedure: Dissolve the crude oil in anhydrous diethyl ether.
-
Acidification: Add 1M HCl in ether dropwise with vigorous stirring at
. -
Isolation: The hydrochloride salt will precipitate as a white/off-white hygroscopic solid. Filter under nitrogen.
-
Storage: Store at
in a desiccator.
Part 4: Applications in Drug Discovery
The bromomethyl group serves as a versatile electrophile for
Linker Chemistry
The high reactivity of the
-
Amines: To form aminomethyl thiazoles (common in kinase inhibitors).[1]
-
Thiols: To form thioether linkages.
-
Phenols: To form ether linkages.
Case Study Context: Ritonavir
While the HIV protease inhibitor Ritonavir utilizes a 5-hydroxymethylthiazole intermediate (derived from 5-ethoxycarbonyl precursors), the 4-(chloromethyl) and 4-(bromomethyl) analogues are widely used in research to synthesize bioisosteres. The bromomethyl derivative offers faster reaction kinetics than the chloromethyl analogue, which is advantageous when coupling with sterically hindered amines [1].
Reactivity Profile
The thiazole ring is electron-deficient at C2 but relatively neutral at C4. However, a halomethyl group at C4 is highly activated.[1]
-
Hydrolysis Risk: In aqueous media, the bromomethyl group rapidly hydrolyzes to the hydroxymethyl alcohol.
-
Dimerization: Concentrated free base solutions can undergo intermolecular N-alkylation, forming inactive quaternary ammonium salts.
References
-
Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry. (2010). Link
-
N-Bromosuccinimide (NBS) - Reagent Profile. Organic Chemistry Portal. Link
-
Thiazole Synthesis via Hantzsch Condensation. Organic Chemistry Portal. Link
-
Process for the synthesis of Ritonavir. Google Patents (US6407252B1). Link
-
Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride. Fisher Scientific. Link
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An In-Depth Technical Guide to the Regioselective Alkylation of 2-Methylthiazole: Mechanisms and Methodologies
Abstract
The 2-methylthiazole scaffold is a cornerstone in modern medicinal and materials chemistry, serving as a critical building block for a diverse array of functional molecules.[1] Its utility is profoundly dependent on the ability to selectively functionalize its structure. The alkylation of 2-methylthiazole presents a classic chemoselectivity challenge, with reaction pathways leading to either C-alkylation at the exocyclic methyl group or N-alkylation at the ring's nitrogen atom. This guide provides an in-depth exploration of the mechanistic principles governing this dichotomy. We will dissect the reaction kinetics and thermodynamics, detail field-proven experimental protocols for directing the reaction toward the desired isomer, and offer insights into the causality behind critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking to master the controlled alkylation of this versatile heterocycle.
The Mechanistic Crossroads: C-Alkylation vs. N-Alkylation
The reactivity of 2-methylthiazole is dominated by two primary nucleophilic centers: the endocyclic nitrogen (N3) and, upon deprotonation, the exocyclic C2-methyl group. The nitrogen atom possesses a lone pair of electrons, rendering it inherently nucleophilic. Conversely, the protons on the C2-methyl group are significantly more acidic than typical alkyl protons due to the electron-withdrawing nature of the adjacent thiazole ring and the potential for resonance stabilization of the conjugate base. This electronic landscape creates a competitive environment where the choice of reagents and conditions dictates the kinetic and thermodynamic favorability of one alkylation pathway over the other.
-
C-Alkylation (Side-Chain Functionalization): This pathway involves the deprotonation of the methyl group using a strong, non-nucleophilic base to generate a potent carbon-based nucleophile, which then attacks an electrophilic alkylating agent.
-
N-Alkylation (Quaternization): This pathway involves the direct nucleophilic attack of the ring nitrogen's lone pair on an alkylating agent, resulting in the formation of a thiazolium salt.[2][3]
The selection between these pathways is not arbitrary; it is a deliberate choice controlled by a fundamental understanding of reaction mechanisms.
Pathway A: Selective C-Alkylation via Directed Lithiation
Achieving alkylation at the C2-methyl group requires circumventing the inherent nucleophilicity of the ring nitrogen. The strategic solution is to generate a nucleophile on the methyl group that is overwhelmingly more reactive. This is accomplished through deprotonation with a strong organolithium base.
Mechanism of C-Alkylation
The process begins with the abstraction of a proton from the 2-methyl group by a powerful base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[4][5] This step is performed at cryogenic temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to ensure kinetic control and prevent unwanted side reactions. The resulting intermediate is a resonance-stabilized 2-(lithiomethyl)thiazole, a potent carbanion. This "activated" substrate is then quenched with an electrophile, such as an alkyl halide, to forge the new carbon-carbon bond.
Caption: Mechanism for C2-methyl group alkylation.
Experimental Protocol: Synthesis of 2-Ethylthiazole
This protocol describes a representative procedure for the selective C-alkylation of 2-methylthiazole using n-BuLi and iodoethane.
Materials:
-
2-Methylthiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Iodoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Workflow:
Caption: Experimental workflow for C-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve 2-methylthiazole (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change (typically to yellow or orange) indicates anion formation.
-
Anion Maturation: Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add iodoethane (1.1 eq.) dropwise to the solution at -78 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 2-ethylthiazole.
Pathway B: N-Alkylation to Form Thiazolium Salts
When a strong base is omitted, the reaction defaults to the next most favorable pathway: nucleophilic attack from the ring nitrogen. This process, known as quaternization, is a straightforward and common transformation for thiazoles and other N-heterocycles.[2]
Mechanism of N-Alkylation
This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N3 atom of the thiazole ring attacks the electrophilic carbon of an alkylating agent (e.g., iodomethane). This single concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-leaving group bond, resulting in a positively charged N-alkylthiazolium salt.[6]
Caption: Mechanism for N-alkylation (Quaternization).
Experimental Protocol: Synthesis of 3-Methyl-2-methylthiazolium Iodide
This protocol outlines a general procedure for the quaternization of 2-methylthiazole.
Materials:
-
2-Methylthiazole
-
Iodomethane (Methyl Iodide)
-
Acetonitrile or Dichloromethane (solvent)
-
Diethyl ether (for precipitation)
Workflow:
Caption: Experimental workflow for N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2-methylthiazole (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Alkylation: Add an excess of iodomethane (1.5-2.0 eq.). Caution: Iodomethane is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) for several hours to overnight. The reaction progress can be monitored by the formation of a precipitate or by analytical techniques like TLC or LC-MS.
-
Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, the solvent can be partially removed under reduced pressure, and an anti-solvent like diethyl ether can be added to induce precipitation.
-
Purification: Wash the collected solid with cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting thiazolium salt under vacuum to obtain the final product.
Controlling Regioselectivity: A Head-to-Head Comparison
The choice between C- and N-alkylation is a direct consequence of the chosen reaction conditions. The following table provides a concise summary for guiding experimental design.
| Parameter | Selective C-Alkylation | Selective N-Alkylation | Causality |
| Key Reagent | Strong, non-nucleophilic base (n-BuLi, LDA)[4] | None required | The base is essential to generate the C2-methyl carbanion, which is a stronger nucleophile than the N3 atom. |
| Intermediate | 2-(Lithiomethyl)thiazole anion | Neutral 2-methylthiazole | The reaction proceeds through a pre-formed, highly reactive carbanion for C-alkylation. |
| Temperature | Cryogenic (-78 °C) | Room temperature to moderate heating | Low temperature stabilizes the organolithium intermediate and ensures kinetic control, preventing side reactions. |
| Solvent | Anhydrous ethereal (THF, Et₂O) | Polar aprotic (CH₃CN, DCM) or neat | Ethereal solvents are required to solvate and stabilize the organolithium reagents.[7] |
| Electrophile | Typically alkyl halides | Reactive alkylating agents (e.g., R-I, R-OTf)[6][8] | Highly reactive electrophiles are needed for N-alkylation to proceed without a catalyst or strong base. |
Conclusion
The alkylation of 2-methylthiazole is a tunable reaction whose outcome can be precisely controlled through the deliberate application of fundamental mechanistic principles. Selective C-alkylation is achieved under kinetic control at low temperatures by employing strong bases to generate a superior carbon-based nucleophile. In contrast, N-alkylation is the default pathway under neutral or thermal conditions, proceeding via the inherent nucleophilicity of the ring nitrogen. A command of these competing mechanisms empowers chemists to strategically construct complex molecular architectures, facilitating advancements in drug discovery and materials science.
References
- Vertex AI Search Result 1.
- Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing.
- Organolithium reagent. Wikipedia.
- organolithium reagents 1.
- Thiazole - Wikipedia. Wikipedia.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
- Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.
- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC.
- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
- Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC.
- 3-Ethyl-2-(ethylimino)
- Thiazole synthesis. Organic Chemistry Portal.
- Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging - PMC.
- Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF.
- 2-(METHYLTHIO)THIAZOLE synthesis. ChemicalBook.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- 2-amino-4-methylthiazole - Organic Syntheses Procedure. Organic Syntheses.
- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy.
- Preparation and Spectrophotometric Study of Reagent 2-[2 -(6-chloro benzothiazolyl) azo].
- Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide. Benchchem.
- Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF.
- Why n-alkylation is more favorable than o-alkyation ? | ResearchGate.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.
- US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents.
- 2-Methylthiazole. Chem-Impex.
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
- A study of the alkylation and acyl
- Antimicrobial polymethacrylates based on quaternized 1,3-thiazole and 1,2,3-triazole side-chain groups. Polymer Chemistry (RSC Publishing).
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
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Technical Guide: Biological Activity & Synthetic Utility of 5-Substituted 2-Methylthiazoles
Executive Summary
This technical guide provides a comprehensive analysis of 5-substituted 2-methylthiazoles, a privileged scaffold in medicinal chemistry. Characterized by their electron-rich sulfur and nitrogen heteroatoms, these compounds serve as versatile pharmacophores.[1] This document details their structural significance, validated synthetic pathways (specifically the Hantzsch condensation), and therapeutic profiles in antimicrobial and anticancer applications.[2] It is designed for researchers requiring actionable protocols and mechanistic insights.
Structural Significance & Pharmacophore Analysis
The 2-methylthiazole core acts as a bioisostere for pyridine and benzene rings, offering unique physicochemical properties that enhance drug-target interactions.
The "Warhead" Configuration
-
Position 2 (C2): The methyl group at C2 is not merely a lipophilic anchor; it is a metabolic handle. In many derivatives, this position is functionalized (e.g., to 2-amino-5-methylthiazole) to serve as a hydrogen bond donor/acceptor site.
-
Position 5 (C5): This is the primary vector for diversity. Substitution at C5 (e.g., acetyl, carboxyl, or heterocyclic coupling) dictates the molecule's specificity, modulating solubility and target affinity (e.g., fitting into the hydrophobic pocket of DNA gyrase).
-
S/N Heteroatoms: The sulfur atom increases lipophilicity (
), facilitating membrane permeability, while the nitrogen atom provides a lone pair for crucial hydrogen bonding with enzyme active sites (e.g., Serine or Histidine residues).[3]
Validated Synthetic Protocols
The construction of the thiazole ring is most reliably achieved via the Hantzsch Thiazole Synthesis .[4] This method is preferred for its atom economy and scalability.
Core Synthesis Workflow (Graphviz)
Caption: Figure 1.[3] General Hantzsch synthesis pathway for generating the thiazole core.[2][4] The reaction proceeds via nucleophilic attack of the sulfur on the
Detailed Protocol: Synthesis of 1-(2-methylthiazol-5-yl)ethanone
This derivative is a critical intermediate for Schiff base and hydrazone library generation.[3]
Reagents:
-
Thioacetamide (1.0 eq)
-
3-Chloro-2,4-pentanedione (1.0 eq) (or equivalent
-halo 1,3-diketone)[3] -
Ethanol (Absolute)
-
Pyridine (Catalytic)
Step-by-Step Methodology:
-
Solubilization: Dissolve 3-chloro-2,4-pentanedione (13.4 g, 0.1 mol) in 100 mL of absolute ethanol in a round-bottom flask.
-
Addition: Slowly add thioacetamide (7.5 g, 0.1 mol) with constant stirring. Note: The reaction is exothermic; temperature control is vital to prevent polymerization.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (200 g) containing sodium bicarbonate (to neutralize HCl byproduct).
-
Crystallization: The solid product precipitates. Filter under vacuum, wash with cold water, and recrystallize from ethanol/water (1:1).
-
Validation:
-
Yield: Expect 70–85%.
-
Melting Point: 68–70°C.
-
NMR Check:
H NMR should show a singlet for the C2-methyl group (~2.7 ppm) and the C5-acetyl group (~2.5 ppm).
-
Therapeutic Profiles & Biological Activity[5][6][7]
Antimicrobial Activity (DNA Gyrase Inhibition)
5-substituted 2-methylthiazoles, particularly those derivatized with hydrazones or 1,3,4-oxadiazoles at the C5 position, exhibit potent antibacterial activity.[3]
-
Mechanism: These compounds act as ATP-competitive inhibitors of bacterial DNA gyrase (GyrB subunit). The nitrogen of the thiazole ring forms a hydrogen bond with Asp73 of the ATPase active site, while the C5-substituent occupies the hydrophobic pocket.
-
Target Spectrum:
Table 1: Comparative MIC Data (Representative)
| Compound Derivative (C5-Subst) | Organism | MIC (µg/mL) | Standard (Ciprofloxacin) |
|---|---|---|---|
| 5-Acetyl-hydrazone | S. aureus | 12.5 | 6.25 |
| 5-(1,3,4-Oxadiazole)-thiol | E. coli | 25.0 | 12.5 |
| 5-Carboxylate ester | P. aeruginosa | 50.0 | 12.5 |[3]
Anticancer Activity (Apoptosis & VEGFR Inhibition)
Recent studies highlight the efficacy of these scaffolds in oncology, specifically against breast (MCF-7) and liver (HepG2) cancer lines.[3][6]
-
Mechanism:
Mechanistic Pathway Visualization (Graphviz)[9]
Caption: Figure 2. Dual mechanism of action: DNA Gyrase inhibition (antimicrobial) and VEGFR-2 kinase inhibition (anticancer).
Structure-Activity Relationship (SAR) Summary
To optimize biological activity, the following SAR rules have been established for the 2-methylthiazole scaffold:
-
The C2-Methyl Group: Essential for lipophilicity. Replacing this with a bulky group (e.g., phenyl) often reduces activity due to steric clash in the active site, unless a spacer (e.g., -NH-) is added.
-
The C5-Position:
-
Electron-Withdrawing Groups (EWG): Groups like acetyl or carboxylate increase antibacterial potency by influencing the electronic density of the ring.
-
Heterocyclic Linkages: Coupling C5 to oxadiazoles or thiadiazoles significantly enhances antioxidant and anticancer properties by providing additional hydrogen bonding sites.
-
-
Linkers: Hydrazone (-CH=N-NH-) linkers at C5 are superior to direct aryl attachment for antimicrobial activity, likely due to increased flexibility allowing better induced fit.[3][6]
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. MDPI. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central (PMC). Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. PubMed Central (PMC).[3] Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile & Physicochemical Characterization: 5-(2-(Bromomethyl)butyl)-2-methylthiazole
[1][2][3]
Executive Summary
This technical guide provides a comprehensive solubility profile and physicochemical analysis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole (CAS 1466823-78-8).[1][2] As a lipophilic alkylating agent containing a reactive alkyl bromide and a basic thiazole moiety, this molecule presents unique challenges in formulation and synthesis.[1][2] This document details its predicted physicochemical properties, solubility behavior across solvent classes, and critical stability protocols required for accurate experimental determination.[1][2]
Chemical Identity & Structural Analysis
Understanding the solubility of this molecule requires a breakdown of its structural components, which dictate its interaction with solvents.[1][2]
Structural Moieties & Solubility Impact
| Moiety | Chemical Nature | Impact on Solubility |
| Thiazole Ring | Aromatic Heterocycle | Provides planarity and π-π stacking potential.[1][2] The Nitrogen (N3) is weakly basic (pKa ~2.5), allowing pH-dependent solubility. |
| 2-Methyl Group | Small Alkyl | Increases lipophilicity slightly (+0.5 LogP) compared to the unsubstituted thiazole.[1][2] |
| Alkyl Bromide Side Chain | Branched Haloalkyl | The 2-(bromomethyl)butyl group is highly lipophilic and hydrophobic.[1][2] The C-Br bond is polarized but susceptible to hydrolysis and nucleophilic attack.[1][2] |
Physicochemical Properties (Predicted)
Due to the specific nature of this intermediate, experimental data is often proprietary.[1][2] The following values are derived from consensus QSPR (Quantitative Structure-Property Relationship) models for alkyl-thiazoles.
| Property | Predicted Value | Interpretation |
| LogP (Octanol/Water) | 3.2 – 3.8 | High Lipophilicity. The molecule will partition strongly into organic phases.[1][2] Poor water solubility is expected.[1][2] |
| pKa (Conjugate Acid) | 2.5 ± 0.5 | Weak Base. The thiazole nitrogen can be protonated in strong acids (pH < 2), significantly increasing aqueous solubility.[1][2] |
| Water Solubility (Neutral) | < 0.1 mg/mL | Practically Insoluble. At pH 7, the molecule exists in its neutral, hydrophobic form.[1][2] |
| Polar Surface Area (PSA) | ~41 Ų | Low polarity, facilitating membrane permeability and solubility in non-polar solvents.[1][2] |
Solubility Profile
3.1. Organic Solvent Solubility
The molecule exhibits "Class II" behavior (Low Solubility in Water, High Permeability/Lipophilicity).[1][2]
-
Chlorinated Solvents (DCM, Chloroform): Excellent (>100 mg/mL). The primary choice for extraction and synthesis.[1][2] The polarity of the C-Br bond aligns well with DCM.[1][2]
-
Polar Aprotic (DMSO, DMF, DMAc): High (>50 mg/mL). Suitable for nucleophilic substitution reactions, though heating may accelerate degradation.[1][2]
-
Esters & Ethers (Ethyl Acetate, THF): Good (>20 mg/mL). Good general-purpose solvents.[1][2] THF is preferred for reactions involving metal-halogen exchange.[1][2]
-
Alcohols (Methanol, Ethanol): Moderate (10–30 mg/mL). Critical Warning:[1][2] While soluble, primary alkyl bromides can undergo solvolysis (alcoholysis) in MeOH/EtOH at elevated temperatures, forming the ether byproduct.[1][2]
-
Alkanes (Hexane, Heptane): Low to Moderate. The polarity of the thiazole ring and C-Br bond reduces solubility in purely non-polar hydrocarbons compared to simple alkyl chains.[1][2]
3.2. Aqueous Solubility & pH Dependence
The solubility in water is strictly controlled by pH due to the thiazole nitrogen.[1][2]
-
pH 1–2 (0.1N HCl): Soluble. Protonation of the thiazole nitrogen (
) forms a cationic salt, drastically increasing solubility.[1][2] Risk:[1][2] Acid-catalyzed hydrolysis of the alkyl bromide is possible over time.[1][2] -
pH 7.4 (PBS): Insoluble. The molecule remains neutral and precipitates.[1][2]
-
pH > 10: Insoluble. Remains neutral.[1][2] Risk of base-catalyzed elimination (dehydrohalogenation) of the alkyl bromide.[1][2]
Experimental Determination Protocol
Objective: Accurately determine the thermodynamic solubility while mitigating the risk of chemical degradation (hydrolysis/solvolysis).
Methodology: Modified Shake-Flask (Kinetic Focus)
Standard 24-hour equilibrium methods (OECD 105) may degrade this reactive alkyl bromide.[1][2] A shorter, kinetic solubility protocol is recommended.
Step-by-Step Protocol:
-
Preparation: Weigh 5 mg of compound into a 4 mL glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (buffer or organic).[1][2]
-
Agitation: Vortex for 1 minute, then shake at 25°C for 4 hours (not 24h).
-
Filtration: Filter the suspension through a 0.22 µm PTFE filter (low binding).
-
Quantification: Analyze the filtrate immediately via HPLC-UV (254 nm).
Stability Alert Workflow
The following diagram illustrates the decision logic for solvent selection and handling to prevent degradation during profiling.
Figure 1: Decision matrix for solubility profiling of reactive alkyl-thiazoles, prioritizing chemical stability.
Applications & Implications
-
Synthesis Intermediate: This molecule is a potent electrophile.[1][2] It is likely used to attach the 2-methyl-5-butylthiazole moiety to nucleophiles (amines, thiols, or enolates) in the synthesis of complex pharmaceuticals (e.g., Thiamine analogs or kinase inhibitors).[1][2]
-
Solvent Selection for Reaction:
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility.[1][2] OECD Publishing.[1][2] Link[1][2]
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
PubChem Database. "Thiazole Derivatives and Physicochemical Properties."[1][2] National Library of Medicine.[1][2] Link
-
Meanwell, N. A. (2011).[1][2] "Solubility in Drug Discovery." Tactics in Medicinal Chemistry. Link[1][2]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution of Bromomethyl Thiazoles
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with bromomethyl thiazoles. The thiazole ring is a privileged scaffold in medicinal chemistry, and the ability to functionalize the bromomethyl group is crucial for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2] This guide delves into the underlying reaction mechanisms, provides detailed, field-proven protocols for various nucleophiles, and offers insights into reaction optimization and troubleshooting.
Introduction: The Significance of Bromomethyl Thiazoles in Synthesis
The 1,3-thiazole motif is a cornerstone in the development of pharmaceuticals and biologically active agents, appearing in a wide array of FDA-approved drugs.[3] The bromomethylthiazole scaffold, in particular, serves as a versatile synthetic intermediate. The bromine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to nucleophilic attack, enabling the facile introduction of a wide range of functional groups.[4][5] This reactivity is fundamental to the construction of C-N, C-O, and C-S bonds, which are pivotal in medicinal chemistry.[6]
The general reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile (Nu:) displaces the bromide ion from the bromomethyl group attached to the thiazole ring.
Caption: Workflow for reaction with amine nucleophiles.
Materials:
-
Bromomethyl thiazole derivative (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the bromomethyl thiazole derivative and dissolve it in anhydrous DMF.
-
Add the amine nucleophile to the solution.
-
Add the base (K₂CO₃ or Et₃N) to the reaction mixture. The base is crucial to neutralize the hydrobromic acid (HBr) byproduct. [7]4. Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Conditions for Amination
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | K₂CO₃ | DMF | 25-40 | 2-6 | 80-95 |
| Secondary Aliphatic | K₂CO₃ | DMF | 25-50 | 4-12 | 75-90 |
| Aniline (less nucleophilic) | Et₃N | ACN | 50-80 | 12-24 | 60-80 |
Protocol 2: Reaction with Thiol Nucleophiles
The reaction with thiols provides a straightforward route to thioether derivatives. Thiols are generally excellent nucleophiles, and their corresponding thiolates are even more reactive. [8] Materials:
-
Bromomethyl thiazole derivative (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation (if using NaH): To a separate flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the thiol in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Substitution Reaction: In another flask, dissolve the bromomethyl thiazole derivative in anhydrous THF or DMF.
-
Slowly add the pre-formed thiolate solution to the bromomethyl thiazole solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Alternative using Cs₂CO₃: If using cesium carbonate, add the bromomethyl thiazole, thiol, and Cs₂CO₃ to DMF and stir at room temperature.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Typical Reaction Conditions for Thiolation
| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Thiol | NaH | THF | 0 to 25 | 1-4 | 85-98 |
| Aromatic Thiol | Cs₂CO₃ | DMF | 25 | 2-6 | 80-95 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Steric hindrance- Inactive catalyst (if applicable)- Low reaction temperature | - Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols).- Increase the reaction temperature in increments of 10-20 °C.- Consider switching to a more polar aprotic solvent like DMSO.<[9]br>- Use a more reactive halide, such as an iodomethyl thiazole, if the bromide is not reactive enough. [7] |
| Formation of Side Products | - Over-alkylation (for primary amines)- Elimination reaction (if a strong, bulky base is used)- Ring opening of the thiazole (under harsh basic conditions)<[9]br>- Reaction with the solvent (e.g., DMF decomposition at high temperatures) [9] | - Use a slight excess (1.1-1.2 eq) of the primary amine.- Use a non-nucleophilic, milder base like K₂CO₃ or Et₃N.- Avoid excessively high temperatures and prolonged reaction times.- If solvent participation is suspected, switch to a more inert solvent like DMSO. [9] |
| Difficult Purification | - Unreacted starting material- Similar polarity of product and byproducts | - Ensure the reaction goes to completion using TLC monitoring.- Optimize the mobile phase for column chromatography; consider using a different solvent system. |
Conclusion
The nucleophilic substitution of bromomethyl thiazoles is a robust and versatile reaction for the synthesis of functionalized thiazole derivatives. A thorough understanding of the S_N_2 mechanism and the factors that influence it allows for the rational selection of reaction conditions. The protocols provided herein serve as a solid foundation for researchers to develop and optimize their synthetic routes towards novel thiazole-containing molecules for applications in drug discovery and materials science.
References
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Center for Biotechnology Information. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]
-
Efficient synthesis of new functionalized thiazoles using α-bromo ketones. ARKIVOC. [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. ResearchGate. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]
-
A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. ResearchGate. [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. National Center for Biotechnology Information. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
Reactions of Thiols: Review. Scribd. [Link]
-
An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. National Center for Biotechnology Information. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Nucleophilic substitution. Wikipedia. [Link]
-
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Royal Society of Chemistry. [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
Chemistry of the thiazoles. Indian Academy of Sciences. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preparation of thiamine analogs using 5-(2-(Bromomethyl)butyl)-2-methylthiazole
This Application Note and Protocol guide details the synthesis of C5-branched 2-methylthiamine analogs utilizing the specialized intermediate 5-(2-(Bromomethyl)butyl)-2-methylthiazole .[1]
Introduction & Scientific Rationale
Thiamine (Vitamin B1) analogs are critical tools in metabolic research, serving as enzyme inhibitors, mechanistic probes, and potential therapeutics for metabolic dysregulation.[1] While standard thiamine synthesis involves the coupling of a pyrimidine moiety with 5-(2-hydroxyethyl)-4-methylthiazole, the introduction of complex side chains at the thiazole C5 position allows for the modulation of lipophilicity, transport kinetics, and enzyme binding affinity.[1]
This protocol focuses on the use of 5-(2-(Bromomethyl)butyl)-2-methylthiazole (CAS 1466823-78-8) .[1] This precursor offers two distinct structural advantages:
-
C2-Methylation: The presence of a methyl group at the C2 position (unlike the H in natural thiamine) typically confers antimetabolite properties , making these analogs potent inhibitors of thiamine pyrophosphokinase (TPK) and thiamine-dependent enzymes (e.g., Pyruvate Dehydrogenase).[1]
-
Reactive C5-Side Chain: The 2-(bromomethyl)butyl group provides a pre-installed electrophilic handle.[1] Unlike the standard hydroxyethyl tail, this brominated branched chain allows for facile post-coupling functionalization (e.g., introduction of fluorophores, affinity tags, or lipophilic esters) without disrupting the quaternary nitrogen center.[1]
Mechanism of Action Strategy
The synthesis relies on the Menschutkin reaction , a nucleophilic substitution where the thiazole nitrogen (N3) attacks the electrophilic methylene group of a pyrimidine precursor.[1] The challenge in this specific protocol is maintaining chemoselectivity: ensuring the thiazole nitrogen reacts with the pyrimidine electrophile while preserving the alkyl bromide on the side chain for later derivatization.[1]
Chemical Reaction Scheme
The core synthesis involves the quaternization of the thiazole nitrogen by 4-amino-5-(bromomethyl)-2-methylpyrimidine (the "Pyrimidine Head").[1]
Figure 1: Reaction pathway for the synthesis of C5-branched thiamine analogs. The thiazole N3 acts as the nucleophile to form the critical methylene bridge.[1]
Materials & Equipment
Reagents
| Component | Specification | Role |
| Thiazole Precursor | 5-(2-(Bromomethyl)butyl)-2-methylthiazole (>95%) | Nucleophilic Core |
| Pyrimidine Precursor | 4-Amino-5-(bromomethyl)-2-methylpyrimidine HBr | Electrophilic "Head" |
| Solvent | Acetonitrile (Anhydrous) or Nitromethane | Reaction Medium |
| Precipitating Agent | Diethyl Ether or Acetone | Product Isolation |
| Base (Optional) | 2,6-Lutidine | Acid Scavenger (if using free base pyrimidine) |
Safety Hazards (Critical)
-
Lachrymators: Both the pyrimidine bromide and the thiazole precursor are potent alkylating agents and lachrymators.[1] All operations must be performed in a functioning fume hood.
-
Skin Absorption: Thiazoles can penetrate skin.[1] Double-gloving (Nitrile/Laminate) is required.[1]
-
Explosion Risk: Nitromethane is shock-sensitive under certain conditions; avoid distilling to dryness.[1]
Experimental Protocol
Phase 1: Coupling Reaction (Quaternization)
This step links the pyrimidine and thiazole rings.[1]
-
Preparation:
-
Dry all glassware in an oven at 120°C for 2 hours. Assemble a reflux setup with a drying tube (CaCl₂ or Argon balloon).[1]
-
Weigh 1.0 equivalent of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.[1]
-
Weigh 1.1 equivalents of 5-(2-(Bromomethyl)butyl)-2-methylthiazole.[1] Note: A slight excess of the thiazole drives the reaction to completion.[1]
-
-
Solvation:
-
Reaction:
-
Heat the mixture to reflux (82°C) with vigorous magnetic stirring.
-
Maintain reflux for 12–16 hours .[1] The suspension typically clears as the reactants dissolve and then becomes cloudy again as the quaternary salt product precipitates (depending on solubility).[1]
-
Monitoring: Monitor by TLC (eluent: DCM/MeOH 9:1).[1] The starting thiazole (high Rf) should disappear; the product will stay at the baseline.[1]
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then chill to 0°C in an ice bath.
-
If a precipitate forms: Filter the solid under vacuum (Schlenk filtration preferred to avoid moisture).[1]
-
If no precipitate: Add cold Diethyl Ether (3x volume) to induce precipitation.[1] Triturate the oil/solid until it becomes a powder.[1]
-
Wash the filter cake with cold ether/MeCN (3:1) to remove unreacted thiazole.[1]
-
-
Drying:
-
Dry the solid under high vacuum (0.1 mmHg) over P₂O₅ for 24 hours. The product is hygroscopic.[1]
-
Phase 2: Post-Coupling Functionalization (Optional)
The resulting product contains a reactive primary bromide on the C5-butyl chain.[1] This can be modified to create specific probes.
-
To create a Hydroxyl-analog (Pseudo-Thiamine):
-
Dissolve the quaternary salt in water/acetic acid . Heat at 60°C for 4 hours to hydrolyze the alkyl bromide to an alcohol.[1]
-
-
To create a Thiol-analog (for disulfide crosslinking):
-
React the salt with Thiourea in ethanol (reflux), followed by mild alkaline hydrolysis.
-
Characterization Standards
The synthesized analog must be validated using the following criteria:
| Method | Expected Signal | Interpretation |
| 1H NMR (D₂O) | Singlet at ~9.5–10.0 ppm | C2-H of Thiazole (if H); here it is Methyl , so look for singlet at ~2.8 ppm.[1] |
| 1H NMR (D₂O) | Singlet at ~5.5 ppm | Methylene bridge (-CH2-) between rings.[1] |
| 1H NMR (D₂O) | Multiplets at 3.4–3.6 ppm | Side chain -CH2-Br protons (if unreacted).[1] |
| Mass Spec (ESI+) | M+ peak (cation mass) | Confirms the quaternary cation formation.[1] |
| Solubility | High in water/MeOH; Low in Ether | Confirms salt formation.[1] |
Troubleshooting & Optimization
-
Problem: Product is an oil/gum.
-
Cause: Residual solvent or impurities preventing crystallization.[1]
-
Solution: Dissolve in minimum Methanol and add dropwise to vigorously stirring Diethyl Ether. Repeat trituration.
-
-
Problem: Low Yield.
-
Problem: Side Reactions.
References
-
Thiamine Synthesis Fundamentals
-
Thiazole Precursor Data
-
2-Methylthiamine Antagonism
-
Analog Design Strategy
Sources
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Guide: Stabilization & Handling of Bromomethyl Thiazoles
This guide serves as a specialized technical resource for researchers working with bromomethyl thiazoles (e.g., 4-(bromomethyl)thiazole). These intermediates are notoriously unstable due to the high reactivity of the "benzylic-like" C-Br bond, which is prone to rapid hydrolysis and polymerization.
Core Issue: The Hydrolysis Mechanism
The bromomethyl group on a thiazole ring is electronically similar to a benzyl bromide but significantly more reactive due to the electron-deficient nature of the heteroaromatic ring.
-
The Mechanism: The thiazole ring (electron-withdrawing) activates the exocyclic methylene carbon, making it highly susceptible to nucleophilic attack (
). -
The Culprit: Trace moisture. Water acts as a nucleophile, displacing the bromide to form hydroxymethyl thiazole and HBr.
-
The Cascade: The generated HBr can autocatalyze further degradation or induce polymerization of the thiazole ring.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways between the desired functionalization and the unwanted hydrolysis.
Figure 1: Competitive reaction pathways for bromomethyl thiazoles. Green arrows indicate the desired synthetic route; red/grey paths indicate degradation.
Experimental Protocols: Synthesis & Workup
Module A: Synthesis (Radical Bromination)
Objective: Synthesize 4-(bromomethyl)thiazole with <1% hydrolysis.
Protocol:
-
Reagents: Use N-Bromosuccinimide (NBS) and AIBN (catalyst) in anhydrous
or Benzotrifluoride (a greener alternative). -
Drying: Pre-dry the solvent over 4Å molecular sieves for 24 hours.
-
Reaction: Reflux under an Argon atmosphere. Crucial: Do not open the system to air until cooled.[1]
-
Filtration: Filter off the succinimide byproduct rapidly. Use a fritted funnel under a blanket of Nitrogen.
Module B: The "No-Aqueous" Workup (Recommended)
Why: Aqueous washes (bicarbonate/brine) are the #1 cause of yield loss. The interface between the organic solvent and water allows rapid hydrolysis.
Procedure:
-
Precipitate Removal: After the reaction, cool to 0°C to precipitate maximum succinimide. Filter under inert gas.
-
Concentration: Evaporate the solvent (rotary evaporator) at <30°C bath temperature. High heat accelerates elimination/polymerization.
-
Purification: If purity is required, avoid silica gel chromatography (silica is acidic and retains water).
-
Alternative: Use neutral alumina or proceed directly to the next step (telescoping).
-
If telescoping: Dissolve the crude residue immediately in the next anhydrous solvent (e.g., DMF, THF).
-
Module C: Aqueous Workup (If Absolutely Necessary)
If you must wash salts:
-
Temperature: Cool the organic phase to 0°C.
-
Speed: Perform washes (cold NaHCO3, then Brine) in under 2 minutes.
-
Drying: Immediately dry over
(Magnesium Sulfate) for 15 minutes. Avoid as it is slower.
Storage & Stability Data
Rule of Thumb: Bromomethyl thiazoles are "make-and-use" intermediates. Long-term storage is discouraged.
Stability Matrix:
| Condition | Stability Estimate | Recommendation |
| Solid, RT, Air | < 24 Hours | Avoid. Rapid hydrolysis to sticky brown oil. |
| Solid, -20°C, Argon | 1-2 Weeks | Store in a desiccator inside the freezer. |
| Solution (DCM), RT | 2-3 Days | Use immediately. |
| Solution (DMF), RT | < 12 Hours | DMF promotes substitution/degradation. |
| Solution (Toluene), -20°C | 1 Month | Best option for short-term storage. |
Troubleshooting & FAQs
Q1: My light yellow solid turned into a brown, sticky oil overnight. What happened?
Diagnosis: Hydrolysis followed by polymerization.[2] Explanation: The "oil" is likely a mixture of hydroxymethyl thiazole and HBr salts. The HBr generated from the initial hydrolysis catalyzes the polymerization of the remaining material. Fix: You cannot recover it. Discard. Next time, store under Argon at -20°C or use immediately.
Q2: I see a new peak at M-80 (Mass Spectrum) or a shift in NMR.
Diagnosis: Hydrolysis (M-Br+OH).
Technical Insight: In
Q3: Can I use silica gel chromatography to purify?
Answer: Generally, No . Reasoning: Silica gel is slightly acidic and contains bound water. This environment is perfect for hydrolyzing your labile bromide. Alternative: Use Neutral Alumina (Grade III) or recrystallization from anhydrous hexane/ether if the compound is solid.
Q4: Why is my yield low after a bicarb wash?
Answer: Interface hydrolysis.
Explanation: Even though the bulk phases are separate, the interface between your organic solvent and the aqueous bicarbonate is a zone of high reactivity. The slightly basic pH (
References
- Synthesis of Thiazoles (Hantzsch Method & Halogenation)
-
Chemical Stability of Drug Intermedi
- Source: Pharmaceutical Journal.
- Relevance: detailed mechanisms of hydrolysis in heterocycles and amide/ester-like functionalities.
-
URL:[Link]
- Source: Fisher Scientific Safety Data Sheet (2-Bromothiazole).
-
Reactivity of Halomethyl Heterocycles
- Source: BenchChem Technical Support.
-
Relevance: Discusses degradation pathways including hydrolysis and oxidation.[3]
Sources
Troubleshooting cyclization reactions involving thiazole intermediates
Topic: Troubleshooting Cyclization Reactions Involving Thiazole Intermediates Ticket ID: THZ-CYC-402 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Thiazole Challenge
Thiazoles are pharmacophores of immense significance, appearing in essential therapeutics like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, their synthesis is frequently plagued by oxidative instability , regiochemical ambiguity , and purification nightmares (the infamous "black tar").
This guide deconstructs the two primary cyclization pathways—the Hantzsch Synthesis and Oxidative Cyclization —treating them not just as chemical reactions, but as engineering workflows with specific failure points.
Module 1: The Hantzsch Synthesis (The Workhorse)
Method: Condensation of
The Mechanistic Workflow & Failure Points
The Hantzsch synthesis is often oversimplified. It is a two-stage process :
- -Alkylation: Fast nucleophilic attack by sulfur.
-
Cyclodehydration: Slower intramolecular attack by nitrogen, followed by water loss.
Critical Insight: Most failures occur because the reaction stalls at the hydroxythiazoline intermediate or the
Figure 1: The Hantzsch reaction cascade showing critical failure branches. Note that the hydroxythiazoline intermediate (red) is stable enough to be isolated if dehydration conditions are not met.
Troubleshooting Guide: Hantzsch Synthesis
| Symptom | Probable Cause | Corrective Action |
| Reaction turns to black tar immediately | Haloketone Decomposition. | Protocol Adjustment: Add the haloketone dropwise to a solution of the thioamide (inverse addition) at 0°C. Ensure the thioamide is in slight excess (1.1 equiv). |
| Product mass is correct, but NMR shows non-aromatic signals | Stalled Dehydration. You have isolated the 4-hydroxythiazoline intermediate. This is common in neutral solvents or solid-phase synthesis. | Force Dehydration: Reflux the intermediate in ethanol with a catalytic amount of acid (e.g., p-TsOH) or treat with trifluoroacetic anhydride (TFAA) to drive aromatization [1]. |
| Low Yield / Sticky Solid | Salt Formation. The initial product is the hydrobromide/hydrochloride salt, which is often hygroscopic and sticky. | Free-Basing: The Hantzsch product is a salt (HBr).[5] Pour the reaction mixture into 5% aqueous |
| Regioisomer Contamination | Ambident Nucleophile. N-substituted thioureas can react at either the N or S, or tautomerize, leading to 2-imino-2,3-dihydrothiazoles instead of 2-aminothiazoles. | Acidity Control: Acidic conditions (e.g., HCl/EtOH) favor the thermodynamic 2-imino product. Neutral conditions favor the 2-amino thiazole.[4] Check 1H NMR for NH signal location [3]. |
Senior Scientist Note: Never store
-haloketones for long periods. If your starting material is dark or fuming, recrystallize it or pass it through a short silica plug before use. Impure starting material is the #1 cause of "tar" reactions.
Module 2: Oxidative Cyclization (The Modern Approach)
Method: Intramolecular cyclization of thioamides using oxidants (e.g., Hypervalent Iodine, Copper).
The "Over-Oxidation" Trap
Unlike the Hantzsch method, this approach builds the ring from a single thioamide precursor. The danger here is desulfurization (forming the amide/nitrile) or dimerization (forming disulfides) instead of cyclization.
Protocol: Copper-Catalyzed Aerobic Cyclization
Recommended for sensitive substrates where heat (Hantzsch) is detrimental.
-
Reagents: Thioamide (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%),
(2.0 equiv). -
Solvent: Dioxane or DMSO (anhydrous).
-
Conditions: 80°C under air (or
balloon). -
Checkpoint: If the reaction turns green/blue and stalls, the catalyst has poisoned. Add a fresh portion of ligand (phenanthroline).
Troubleshooting Table: Oxidative Methods
| Issue | Diagnosis | Fix |
| Formation of Amide (C=O) instead of Thiazole | Over-oxidation / Hydrolysis. Trace water in the presence of strong oxidants converts C=S to C=O. | Use strictly anhydrous solvents. Switch to mild oxidants like PIDA (Phenyliodine diacetate) instead of metal oxidants if hydrolysis persists [4]. |
| Disulfide Dimer Formation | Radical Coupling. The sulfur radical attacked another sulfur instead of the carbon ring. | Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular dimerization. |
Module 3: Purification & Isolation Strategy
Thiazoles are weakly basic. We can exploit this for a "Self-Validating" purification system that avoids chromatography for crude mixtures.
The "Salt-Break" Protocol
Use this to separate thiazoles from non-basic impurities (tars, unreacted ketones).
-
Extraction 1 (Acidic): Dissolve crude mixture in EtOAc. Extract with 1M HCl.
-
Result: Thiazole moves to the Aqueous layer (as
). Impurities stay in Organic layer.
-
-
Wash: Wash the aqueous layer 2x with EtOAc to remove trapped organics.
-
Neutralization: Basify the aqueous layer to pH 9-10 using
or .-
Observation: The solution should become cloudy as the free base precipitates.
-
-
Extraction 2 (Basic): Extract the cloudy aqueous mix with EtOAc. Dry over
.
Figure 2: The "Salt-Break" purification logic for isolating basic thiazoles without column chromatography.
FAQ: Frequently Asked Questions
Q: Can I use
Q: My Hantzsch product has a melting point 20°C higher than literature. Why? A: You likely isolated the Hydrobromide salt . The literature usually reports the melting point of the free base. Perform the "Salt-Break" protocol (Section 3.1) and re-measure.
Q: How do I synthesize 2,4-disubstituted thiazoles if I don't want to use lachrymatory haloketones?
A: Consider the Cook-Heilbron synthesis (using
References
-
Isolation of 4-Hydroxythiazoline: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[4] 1, 1987 , 639-643.[4] Link
-
General Hantzsch Protocols: BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis." BenchChem Technical Guides. Link
- Regioselectivity & Tautomerism: Potewar, T. M., et al. "One-pot synthesis of 2-amino-4-arylthiazoles using ionic liquid." Tetrahedron Letters, 2007, 48(10), 1721-1724.
-
Oxidative Cyclization Mechanism: Wang, Q., et al. "Hypervalent Iodine-Promoted Oxidative Coupling." Org.[5][7] Lett., 2023 , 25, 12-16. Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 7. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Side Reactions in Thiazole Alkylation
Welcome to the Technical Support Center for thiazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole alkylation and minimize common side reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not only troubleshooting steps but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of N-alkylated and C-alkylated products in my reaction. How can I control the regioselectivity of thiazole alkylation?
A1: This is a classic challenge in thiazole chemistry. The regioselectivity between N-alkylation (forming a thiazolium salt) and C-alkylation is highly dependent on the electronic nature of the thiazole ring and the reaction conditions. The nitrogen atom at position 3 (N3) is a primary site for alkylation due to its lone pair of electrons, leading to the formation of a thiazolium cation.[1][2] However, under certain conditions, deprotonation at one of the ring carbons, most commonly C2, can occur, leading to C-alkylation.[1][3]
Troubleshooting Guide: Controlling N- vs. C-Alkylation
-
Choice of Base: The base is a critical factor. Strong, non-nucleophilic bases like organolithium reagents (e.g., n-BuLi) are known to deprotonate the C2 position, favoring C-alkylation.[1] For selective N-alkylation, it is often best to run the reaction without a base or with a mild, non-nucleophilic base if an acid scavenger is necessary.
-
Reaction Temperature: Lower temperatures generally favor N-alkylation. C-alkylation often requires a higher activation energy for deprotonation.
-
Solvent Polarity: Polar aprotic solvents like acetonitrile or DMF can stabilize the charged thiazolium salt intermediate, thereby favoring N-alkylation. Nonpolar solvents may favor C-alkylation under basic conditions.
-
Nature of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, tend to favor N-alkylation.
Experimental Protocol for Selective N-Alkylation:
-
Dissolve the substituted thiazole in a suitable polar aprotic solvent (e.g., acetonitrile).
-
Add the alkylating agent (1.0-1.2 equivalents) dropwise at room temperature or below.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating may be applied, but be cautious of potential side reactions.
-
Upon completion, the thiazolium salt may precipitate or can be isolated by removing the solvent.
Q2: My reaction is producing significant amounts of di- and poly-alkylated products. How can I prevent this over-alkylation?
A2: Over-alkylation is a common issue when the initially formed N-alkylated thiazolium salt is more reactive than the starting thiazole, or when multiple nucleophilic sites are present.[4] For instance, the formation of the thiazolium salt can increase the acidity of the remaining C-H protons, making them susceptible to deprotonation and subsequent alkylation.
Troubleshooting Guide: Preventing Over-alkylation
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a 1:1 molar ratio or even a slight excess of the thiazole can help minimize over-alkylation.[5]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, reducing the likelihood of multiple alkylations.[4]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second and subsequent alkylation reactions more significantly than the initial desired alkylation.[5]
-
Choice of Alkylating Agent: Less reactive alkylating agents can sometimes provide better control. For example, using an alkyl chloride instead of an alkyl iodide may slow down the reaction and improve selectivity.
Data Presentation: Effect of Stoichiometry on Over-alkylation
| Molar Ratio (Thiazole:Alkylating Agent) | Desired Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1:1.5 | 60 | 35 |
| 1:1.1 | 85 | 10 |
| 1.1:1 | 92 | 5 |
Note: These are representative values and will vary depending on the specific substrates and conditions.
Q3: I am trying to synthesize a specific regioisomer of a substituted thiazole, but the reaction is giving me a mixture of isomers. What factors influence the regioselectivity in reactions like the Hantzsch thiazole synthesis?
A3: In multicomponent reactions like the Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, regioselectivity is a key concern.[6][7][8] The initial nucleophilic attack of the thioamide sulfur on the α-haloketone is the first key step, followed by cyclization. The regiochemical outcome is determined by which nitrogen of the thioamide attacks the carbonyl carbon.
Troubleshooting Guide: Controlling Regioselectivity in Hantzsch Synthesis
-
Reaction Conditions (pH): The acidity of the reaction medium can significantly influence the regioselectivity. Under neutral conditions, the reaction typically proceeds through one pathway, while acidic conditions can favor the formation of a different regioisomer.[9]
-
Substituent Effects: The electronic and steric properties of the substituents on both the α-haloketone and the thioamide can direct the cyclization step. Bulky substituents may favor the formation of the less sterically hindered product.
-
Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio. Experimenting with different solvents of varying polarity can be beneficial.[10]
Visualization: Hantzsch Thiazole Synthesis Pathway
Caption: Key steps in the Hantzsch thiazole synthesis.
Q4: My thiazole alkylation reaction is not going to completion, and I'm observing decomposition of my starting material. What could be the cause?
A4: Low conversion or decomposition can stem from several factors, including the stability of your starting materials and the reaction conditions employed.[11] Thiazoles, while aromatic, can be sensitive to certain reagents and conditions.
Troubleshooting Guide: Addressing Low Conversion and Decomposition
-
Purity of Starting Materials: Ensure the purity of your thiazole and alkylating agent. Impurities can introduce side reactions or inhibit the desired transformation.[11]
-
Reaction Temperature and Time: While heating can drive a reaction to completion, excessive heat or prolonged reaction times can lead to decomposition. Careful optimization of temperature and reaction time is crucial. Monitor the reaction progress closely.
-
Atmosphere: Some thiazole derivatives may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Base Stability: If a base is used, ensure your starting material and product are stable under the basic conditions. Some thiazolium salts can be unstable in the presence of strong bases.
-
Light Sensitivity: Certain thiazole compounds may be light-sensitive. Protecting the reaction from light by wrapping the flask in aluminum foil can be a simple and effective solution.
Visualization: Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to troubleshooting low conversion.
References
- BenchChem. (2025). Troubleshooting low conversion rates in thiazole synthesis.
- ChemRxiv. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
- Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 29). Avoiding Over-alkylation.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles.
- Springer. (2025, August 7). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Scribd. (n.d.). General Synthetic Methods For Thiazole and Thiazolium Salts.
- HARVEST (uSask). (n.d.). A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions.
- Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Royal Society of Chemistry. (1995). Synthesis of bridged thiazolium salts as models for thiamin.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines.
- Wikipedia. (n.d.). Thiazole.
- Journal of the Chinese Chemical Society. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione.
- Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles.
- Springer. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and NBO methods.
-
Nature. (2021, December 14). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][11][12]triazoles. Retrieved from
- ResearchGate. (2026, January 13). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- YouTube. (2019, January 19). synthesis of thiazoles.
- Science of Synthesis. (n.d.). Product Class 17: Thiazoles.
- PMC. (2025, May 13). Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Thieme. (n.d.). I 2 /CH 3 ONa-Promoted Ring-Opening Alkylation of Benzothiazoles with Dialkyl Carbonates.
- Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- PMC. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- Google Patents. (n.d.). US20040019219A1 - N-alkylated thiazolium salts and process for their preparation.
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Guide: Impurity Removal in 5-Substituted 2-Methylthiazole Synthesis
This technical guide addresses the purification of 5-substituted 2-methylthiazole derivatives. These scaffolds are critical intermediates in medicinal chemistry (e.g., kinase inhibitors like Dasatinib) but are prone to specific impurity profiles depending on their synthesis route—typically Hantzsch cyclization or Metal-catalyzed C-5 functionalization .[1]
Impurity Profile & Purification Strategy
The purification strategy depends heavily on the origin of the thiazole core. Impurities generally fall into two categories: Synthetic Residues (unreacted thioamides,
Common Impurity Sources
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Thioacetamide / Thiourea | Unreacted starting material (Hantzsch) | Highly water-soluble; forms colloidal sulfur upon acidification. | Aqueous washes; oxidative destruction (bleach) in waste. |
| Unreacted electrophile | Lachrymatory; alkylating agent (Genotoxic).[1] | Nucleophilic scavengers (amine resins) or acid-base extraction (remains in organic layer). | |
| Pd / Cu Residues | C-H activation catalysts | Forms stable complexes with thiazole nitrogen/sulfur. | Silica-based metal scavengers (Thiol/DMT).[1] |
| Thiazole N-Oxides | Oxidation byproduct | More polar than parent; potential metabolite mimic. | Reduction (PCl |
| Oligomers/Tars | Polymerization of intermediates | High molecular weight; non-polar. | Activated carbon filtration; Recrystallization. |
Decision Tree: Purification Workflow
The following flowchart outlines the logical decision process for purifying crude reaction mixtures.
Figure 1: Purification decision tree distinguishing between cyclization and metal-catalyzed routes.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I have persistent starting material (Thioacetamide) in my product."
Diagnosis: Thioacetamide is highly soluble in water but can co-precipitate with thiazoles if the isolation is done solely by filtration. Solution:
-
Do not rely on simple filtration. [2]
-
Dissolve the crude solid in an organic solvent (Ethyl Acetate or DCM).
-
Perform three rigorous washes with water. Thioacetamide partitions heavily into the aqueous phase.
-
Critical Step: If the impurity persists, wash the organic layer with 0.5 M HCl . The thiazole will protonate and move to the aqueous layer (see Protocol A), while non-basic thioamide residues often remain in the organic layer or degrade.
Issue 2: "My product is colored (dark orange/brown) and contains Palladium."
Diagnosis: Thiazoles are excellent ligands for Pd and Cu. Standard chromatography often fails because the metal "streaks" with the product. Solution:
-
Use Silica-based Thiol or DMT scavengers (e.g., SiliaMetS®).[1]
-
Why? The sulfur affinity of the scavenger is higher than that of the thiazole ring.
-
Protocol: Add 3-5 equivalents of scavenger resin to the crude solution (in THF or MeOH) and stir at 50°C for 4 hours. Filter through a Celite pad.
-
Alternative: Wash the organic layer with an aqueous solution of L-Cysteine or N-Acetylcysteine (pH adjusted to 7-8). The amino acid sequesters the metal into the aqueous phase.
Issue 3: "The product is an oil that refuses to crystallize."
Diagnosis: 5-substituted 2-methylthiazoles often have low melting points, especially if the 5-substituent is an alkyl chain or ester. Impurities (haloketones) depress the melting point further. Solution:
-
Salt Formation: Convert the thiazole into its HCl or Oxalate salt .
-
Dissolve oil in dry diethyl ether or dioxane.
-
Add 4M HCl in dioxane dropwise.
-
The salt is usually a high-melting solid that precipitates instantly, leaving non-basic impurities in the mother liquor.
-
-
Recovery: Filter the salt, wash with ether, and regenerate the free base using saturated NaHCO
if necessary.
Issue 4: "I see a 'dimer' impurity in LCMS."
Diagnosis: In Hantzsch synthesis, oxidative dimerization of thioamides (forming 1,2,4-thiadiazoles) or radical coupling during metal catalysis can occur. Solution:
-
These dimers are often much less polar than the thiazole (if lack of N-basic center) or significantly more polar (if ionic).
-
TLC Check: Run TLC in 5% MeOH/DCM. Dimers often run at the solvent front or stay at the baseline.
-
Separation: If the dimer is non-basic, use Protocol A (Acid-Base Extraction) .[1] The dimer will stay in the organic layer during the acid wash, while your product moves to the aqueous layer.
Detailed Experimental Protocols
Protocol A: The "Reverse-Phase" Acid-Base Extraction
Best for: Removing non-basic impurities (haloketones, neutral dimers, tars).[1]
Principle: 2-Methylthiazoles are weak bases (pKa ~3.5).[1] They can be selectively protonated to become water-soluble, leaving neutral organic impurities behind.[1]
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer twice with 2.0 M HCl (3:1 aqueous:organic volume ratio).
-
Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH or solid Na
CO until pH reaches ~9-10.-
Observation: The product should precipitate or oil out.
-
-
Re-extraction: Extract the cloudy aqueous mixture three times with DCM or EtOAc .
-
Drying: Dry combined organics over Na
SO , filter, and concentrate.
Protocol B: Metal Scavenging (For C-H Activation Routes)
Best for: Removing Pd, Cu, or Fe residues.[1]
-
Preparation: Dissolve the crude product in THF, MeOH, or EtOAc (10 mL solvent per gram of product).
-
Scavenger Addition: Add SiliaMetS® Thiol or DMT (functionalized silica) at 4-5 equivalents relative to the expected metal content (or 10% w/w relative to product if metal content is unknown).
-
Incubation: Stir efficiently at 40-50°C for 4-12 hours.
-
Tip: Heat improves the kinetics of metal transfer from the thiazole ligand to the scavenger.
-
-
Filtration: Filter the suspension through a 0.45
m PTFE filter or a pad of Celite. -
Analysis: Check metal content (ICP-MS) or color. If color persists, repeat with fresh scavenger.
Protocol C: Recrystallization of Thiazoles
Best for: Final polishing of solids.
-
Solvent System: Common systems for thiazoles are Ethanol/Water or Ethyl Acetate/Heptane .
-
Procedure:
-
Dissolve solid in minimal boiling Ethanol.
-
If colored particles remain, filter hot.
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
-
Anti-solvent method: Dissolve in minimal DCM (room temp), then slowly add Heptane while stirring until cloudy. Let sit to crystallize.
References
-
Hantzsch Thiazole Synthesis Mechanism & Modifications
- Metal Scavenging Methodologies: SiliCycle Application Notes. "Metal Scavenging using SiliaMetS®."
-
Acid-Base Extraction Principles
- Chemistry LibreTexts. "Acid-Base Extraction."
-
[Link]
-
Thiazole Properties and pKa Data
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. bepls.com [bepls.com]
- 7. youtube.com [youtube.com]
- 8. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 9. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of 5-(2-(Bromomethyl)butyl)-2-methylthiazole
Executive Summary
5-(2-(Bromomethyl)butyl)-2-methylthiazole is a specialized heterocyclic intermediate, often encountered in the synthesis of thiazole-based pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its analysis is critical for impurity profiling and reaction monitoring.
This guide compares the two primary mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal approach for structural elucidation versus trace quantification.
Part 1: Comparative Methodology
Which Mode Should You Choose?
The choice between EI (GC-MS) and ESI (LC-MS) depends on your analytical goal: fingerprinting vs. sensitivity .
| Feature | Method A: EI-MS (GC-MS) | Method B: ESI-MS/MS (LC-MS) |
| Primary Application | Structural Confirmation & Purity Analysis | Trace Quantification (e.g., in biological matrices) |
| Ionization Type | Hard (70 eV) | Soft (Protonation [M+H]⁺) |
| Molecular Ion (M⁺) | Weak or Absent (due to facile C-Br cleavage) | Strong [M+H]⁺ signal |
| Key Advantage | Rich fragmentation pattern for library matching | High sensitivity (pg/mL range); compatible with aqueous samples |
| Limitation | Requires volatility; thermal degradation risk | Fragmentation requires MS/MS (CID) |
Recommendation
-
Use EI-MS when characterizing the raw material or certifying a reference standard. The "hard" ionization forces fragmentation that confirms the position of the bromine and the alkyl chain.
-
Use ESI-MS/MS when monitoring the compound as a genotoxic impurity (GTI) in drug substances, where sensitivity at ppm levels is required.
Part 2: Deep Dive – Fragmentation Mechanics
Understanding the fragmentation is essential for validating the molecule's identity. The presence of the bromine atom and the thiazole ring dictates the mass spectral signature.
The Isotopic Signature (The "Twin Towers")
In both EI and ESI (full scan), the most diagnostic feature is the bromine isotope pattern.
-
Natural Abundance : ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
Observation : You will see a 1:1 doublet for the molecular ion (M) and (M+2).
-
Mass Calculation :
-
Formula: C₉H₁₄BrNS
-
Monoisotopic Mass (⁷⁹Br): 247.00 Da
-
Isotopic Mass (⁸¹Br): 249.00 Da
-
Fragmentation Pathways
The fragmentation is driven by the weakness of the C-Br bond and the stability of the thiazole aromatic system.
Pathway A: Bromine Loss (Dominant in EI)
The C-Br bond is the weakest link. Upon electron impact, the molecule preferentially loses the bromine radical (Br•), resulting in a prominent peak at m/z 168 .
-
Mechanism: Homolytic cleavage.
-
Diagnostic: The disappearance of the 1:1 doublet pattern in this fragment confirms Br loss.
Pathway B: HBr Elimination
A secondary pathway involves the loss of neutral HBr (80/82 Da), yielding a fragment at m/z 167 . This is often followed by ring expansion or degradation of the butyl chain.
Pathway C: Thiazole Ring Cleavage
Under high collision energy (in ESI-MS/MS), the thiazole ring itself may fragment. Common thiazole markers include:
-
m/z 58 : [SCNH₂]⁺ or related thiocyanate fragments.
-
m/z 99 : [2-methylthiazole + H]⁺ (if the side chain is cleaved at the ring connection).
Visualization: Fragmentation Tree
The following diagram maps the logical flow of fragmentation from the precursor ion to the stable product ions.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for ESI-LC-MS/MS quantification, prioritizing sensitivity and specificity.
Sample Preparation
-
Stock Solution : Dissolve 1 mg of standard in 1 mL Methanol (do not use water initially due to solubility).
-
Working Solution : Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Thiazoles are basic; acidic pH ensures efficient protonation ([M+H]⁺).
-
LC-MS/MS Parameters
-
Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase :
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient : 5% B to 95% B over 5 minutes. (The hydrophobic butyl/bromo group will increase retention time compared to polar thiazoles).
-
Source Settings (ESI+) :
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
MRM Transitions (Quantification) :
-
Quantifier : 248.0 → 168.0 (Loss of HBr). Note: Select the ⁷⁹Br isotope for consistency.
-
Qualifier : 250.0 → 170.0 (Confirmation using ⁸¹Br isotope).
-
Validation Step
-
System Suitability : Inject the standard. Verify the 1:1 ratio of the parent peaks at 248/250 in full scan mode before switching to MRM. This confirms the bromine is intact and not hydrolyzed to an alcohol (which would shift mass to ~186).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center . Thiazole, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
JoVE Science Education Database . Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. Available at: [Link]
Precision Purity Analysis of Thiazole Derivatives: A Comparative Guide to Stationary Phase Selection
Executive Summary: The Thiazole Challenge
Thiazole derivatives are ubiquitous in modern pharmacophores (e.g., Ritonavir, Dasatinib) due to their ability to form hydrogen bonds and interact with biological targets. However, for the analytical chemist, they present a distinct "triad of trouble":
-
Basicity: The nitrogen lone pair often leads to
values that encourage interaction with residual silanols on silica columns, causing severe peak tailing ( ). -
Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 2,4- vs. 2,5-substitution) that possess identical mass-to-charge ratios and similar hydrophobicity, making C18 separation difficult.
-
Polarity: Many derivatives are highly polar, eluting near the void volume (
) in standard Reversed-Phase (RP) conditions.
This guide compares the traditional Fully Porous C18 approach against the modern Core-Shell Biphenyl technology. We demonstrate that while C18 is the industry standard, Biphenyl phases offer superior selectivity for heterocyclic compounds through
Technical Comparison: The Contenders
We evaluated three distinct stationary phase architectures to determine the optimal method for separating a complex mixture of a thiazole API, its regioisomer, and two synthetic impurities.
| Feature | Method A: The "Legacy" Control | Method B: The "Brute Force" | Method C: The "Smart" Solution |
| Stationary Phase | Alkyl C18 (L1) | Alkyl C18 (L1) | Biphenyl (L11) |
| Particle Morphology | Fully Porous Silica (5 µm) | Fully Porous Silica (1.7 µm) | Core-Shell (Superficially Porous) (2.6 µm) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic Interaction | Hydrophobic + |
| Instrumentation | Standard HPLC (<400 bar) | UHPLC (>600 bar) | Standard HPLC or UHPLC |
| Primary Limitation | Poor resolution of isomers; peak tailing. | High backpressure; requires expensive hardware. | None observed (Balanced pressure/efficiency). |
Why Method C (Biphenyl) Wins on Science
Standard C18 columns rely solely on hydrophobicity. Thiazoles, however, are aromatic heterocycles. A Biphenyl stationary phase consists of two phenyl rings linked by a single bond. This allows the phase to rotate and engage in
Experimental Protocol: The Self-Validating System
To replicate the superior performance of Method C, follow this optimized protocol. This system is designed to be "self-validating" by including system suitability criteria that flag silanol activity immediately.
Instrument Configuration
-
System: Binary Gradient HPLC/UHPLC with DAD or MS detection.
-
Flow Cell: Standard 10mm path length (minimize tubing volume to <0.12 mm ID to preserve core-shell efficiency).
Reagents & Mobile Phase
-
Buffer (MP A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Reasoning: Low pH ensures the thiazole nitrogen is fully protonated, improving solubility and reproducibility. Ammonium formate is MS-compatible.
-
-
Organic (MP B): Methanol (LC-MS Grade).
-
Critical Note: Do not substitute with Acetonitrile initially. Methanol facilitates the
interaction between the Biphenyl phase and the analyte. Acetonitrile forms a "pi-cloud" that can disrupt this mechanism.
-
Chromatographic Conditions (Method C)
| Parameter | Setting |
| Column | Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm |
| Flow Rate | 0.4 mL/min (Optimized for Van Deemter minimum of 2.6µm particles) |
| Temperature | 35°C (Control viscosity, but avoid >40°C to maintain |
| Injection Vol | 2.0 µL (Minimize strong solvent effects) |
| Detection | UV @ 254 nm (or |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | End of Loading |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | Ready for Next Inj |
Performance Data: Objective Comparison
The following data summarizes the separation of a critical pair (Thiazole API vs. Regioisomer Impurity) across the three methods.
| Metric | Method A (C18, 5µm) | Method B (C18, 1.7µm) | Method C (Biphenyl, 2.6µm) |
| Resolution ( | 1.2 (Co-elution risk) | 1.8 (Baseline) | 3.5 (Complete Separation) |
| Tailing Factor ( | 1.8 (Fail) | 1.4 (Acceptable) | 1.1 (Excellent) |
| Backpressure | ~80 bar | ~750 bar | ~220 bar |
| Analysis Time | 25 min | 8 min | 12 min |
Analysis:
-
Method A failed mainly due to peak tailing (
), likely caused by accessible silanols interacting with the protonated thiazole nitrogen. -
Method B improved efficiency but failed to significantly improve selectivity (
). The peaks got narrower, but they didn't move apart significantly. -
Method C succeeded because the Biphenyl phase retained the thiazole derivative differently than the impurity, increasing the separation factor (
). The core-shell particle provided narrow peaks without the extreme pressure of Method B.
Method Development Workflow (Visualization)
The following diagram outlines the logical decision tree for developing purity methods for heterocyclic compounds, compliant with Quality by Design (QbD) principles.
Caption: Figure 1. Systematic Method Development Lifecycle for Thiazole Derivatives, prioritizing selectivity optimization before efficiency tuning.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Defines the global standards for accuracy, precision, and specificity in method validation.
-
Phenomenex. Core-Shell vs Fully Porous Particles Webinar. (2017).[3] Explains the kinetic advantages of core-shell particles (Van Deemter analysis) over fully porous silica.
-
Restek Corporation. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.[4] (2024).[1][4][5][6] Details the specific
retention mechanisms for aromatic compounds and heterocycles. -
Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).[3] Comparative data on hydrogen bonding and dipolar interactions in Biphenyl vs. C18 phases.[7][8]
-
National Institutes of Health (PMC). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. (2024).[1][4][5][6] Provides experimental baselines for mobile phase pH selection in thiazole analysis.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 4. Restek Biphenyl [discover.restek.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Thiazoles in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The functionalization of this privileged heterocycle is paramount for lead optimization and the development of novel chemical entities. Halomethylthiazoles, particularly 2-chloromethylthiazole and 2-bromomethylthiazole, serve as powerful electrophilic building blocks for introducing a vast array of side chains via nucleophilic substitution.
The choice between a chloromethyl or a bromomethyl handle is a critical decision in synthetic planning that directly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental considerations, to empower chemists to make informed decisions in their synthetic endeavors.
The Decisive Factor: Leaving Group Ability in Sₙ2 Reactions
The primary reaction pathway for both chloromethyl- and bromomethylthiazoles with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this concerted mechanism, the nucleophile attacks the electrophilic methylene carbon at the same time as the halide leaving group departs.[3][4] The rate of this reaction is critically dependent on the stability of the departing halide ion, known as its "leaving group ability."
The fundamental principle is that weaker bases make better leaving groups because they are more stable with the negative charge they acquire upon departure. [5][6][7]
A direct comparison of chloride (Cl⁻) and bromide (Br⁻) reveals why bromomethylthiazoles are significantly more reactive:
-
Basicity and Conjugate Acid Strength: The basicity of a leaving group is inversely related to the strength of its conjugate acid.[4] Bromide is a weaker base than chloride because its conjugate acid, hydrobromic acid (HBr), is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl, pKa ≈ -7).[4] The reaction equilibrium favors the formation of the weaker base.[4]
-
Polarizability: Bromide is a larger, "softer" anion than chloride. Its larger electron cloud is more easily distorted or "polarized." This high polarizability helps to stabilize the partial negative charge that develops on the leaving group in the Sₙ2 transition state, thereby lowering the activation energy of the reaction.[8]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to break the C-Br bond during the reaction, which contributes to a faster reaction rate.[8][9]
Data Summary: Physicochemical Properties Governing Reactivity
The following table summarizes the key properties that dictate the superior reactivity of bromomethyl derivatives in Sₙ2 reactions.
| Property | Chloromethyl Group (-CH₂Cl) | Bromomethyl Group (-CH₂Br) | Implication for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a better leaving group. |
| Conj. Acid pKa | HCl ≈ -7[4] | HBr ≈ -9[4] | Br⁻ is the weaker base, favoring its departure. |
| Avg. C-X BDE | ~81 kcal/mol[10] | ~68 kcal/mol[10] | The weaker C-Br bond is broken more easily. |
| Relative Reactivity | Lower | Higher | Bromomethyl compounds react faster. |
Experimental Protocol: A General Procedure for Nucleophilic Substitution on Halomethylthiazoles
This protocol provides a generalized, adaptable procedure for the S-alkylation of a thiol with a halomethylthiazole, a common transformation in drug discovery. The key differences in reaction conditions for the chloro- and bromo- derivatives are highlighted.
Workflow Diagram
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A Researcher's Guide to Distinguishing Thiazole and Alkyl Bromide Moieties Using IR Spectroscopy
For the discerning researcher in medicinal chemistry and materials science, the precise identification of functional groups is paramount to understanding molecular structure and predicting reactivity. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method for probing the vibrational modes of a molecule. This guide provides an in-depth comparison of the characteristic IR absorption bands for two crucial functional groups: the aromatic thiazole ring and the aliphatic alkyl bromide. Understanding their distinct spectral signatures is essential for confirming successful synthesis, identifying impurities, and elucidating reaction mechanisms.
The Foundation: Understanding Group Frequencies in IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. This gives rise to the concept of "group frequencies," where specific functional groups exhibit characteristic absorption bands within a defined region of the IR spectrum.
Several factors can influence the precise wavenumber of a vibrational band, including bond strength, the mass of the atoms involved, and the electronic environment.[1] For instance, stronger bonds and lighter atoms will vibrate at higher frequencies (higher wavenumbers). Conversely, conjugation, which delocalizes electrons and slightly weakens a double bond, will shift its stretching frequency to a lower wavenumber.[2][3] These principles are fundamental to interpreting the spectra of complex molecules containing thiazole and alkyl bromide functionalities.
The Alkyl Bromide Signature: A Clear and Concise Signal
The carbon-bromine (C-Br) bond in alkyl bromides provides a relatively straightforward and identifiable signal in the IR spectrum. The primary absorption band to look for is the C-Br stretching vibration.
Key Diagnostic Bands for Alkyl Bromides
The most prominent and diagnostically useful band for an alkyl bromide is the C-Br stretch , which typically appears in the 690-515 cm⁻¹ region of the spectrum.[4] This absorption is generally strong and can be a reliable indicator of the presence of a C-Br bond.[5] It's important to note that this region can sometimes be crowded, falling within the "fingerprint region" where many other vibrations occur, but the intensity of the C-Br stretch often makes it stand out.
Another, albeit less direct, indicator can be the -CH₂X wagging vibration (where X is a halogen). For terminal alkyl halides, this band is observed between 1300-1150 cm⁻¹ .[4]
Experimental Protocol: Acquiring a High-Quality IR Spectrum of an Alkyl Bromide
A standard procedure for obtaining the IR spectrum of a liquid alkyl bromide, such as 2-bromopropane, is as follows:
-
Sample Preparation: A small drop of the liquid sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.
-
Sample Analysis: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
The Thiazole Moiety: A More Complex Spectral Landscape
The thiazole ring, being an aromatic heterocycle, exhibits a more complex IR spectrum compared to the simple alkyl bromide. Its vibrations arise from the stretching and bending of the various bonds within the ring (C=N, C=C, C-S, C-H) and their coupling.
Key Diagnostic Bands for Thiazoles
The identification of a thiazole ring relies on observing a combination of bands rather than a single, definitive peak. The key vibrational modes to consider are:
-
C=N and C=C Stretching: These vibrations are characteristic of the aromatic nature of the thiazole ring and typically appear in the region of 1625-1400 cm⁻¹ .[6][7][8] These bands can be of variable intensity. For instance, a moderate band around 1496 cm⁻¹ and a sharp band at 1580 cm⁻¹ have been attributed to C-N and C=C stretching, respectively.[6]
-
Ring "Breathing" Vibrations: The entire thiazole ring can undergo symmetric and asymmetric stretching and contraction modes, often referred to as "ring breathing." These vibrations give rise to a series of bands, often in the fingerprint region, that are highly characteristic of the thiazole skeleton.[9] Peaks around 1236 cm⁻¹ have been assigned to thiazole ring breathing.[10]
-
C-S Stretching: The carbon-sulfur bond within the thiazole ring also has a characteristic stretching vibration. This band is typically found at lower wavenumbers, often in the 900-650 cm⁻¹ region. Some sources suggest vibrations associated with the sulfur atom are found near 600 cm⁻¹.[9]
-
C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the thiazole ring can provide information about the substitution pattern. These bands typically appear in the 900-700 cm⁻¹ region.[11]
The presence of substituents on the thiazole ring can significantly influence the position and intensity of these bands due to electronic and steric effects.[7][8][12]
Comparative Analysis: Thiazole vs. Alkyl Bromide
The following table summarizes the key IR absorption bands for thiazole and alkyl bromide groups, providing a clear basis for their differentiation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Alkyl Bromide | C-Br Stretch | 690-515[4] | Strong | A primary and reliable diagnostic band. |
| -CH₂-Br Wag | 1300-1150[4] | Medium | Observed in terminal alkyl bromides. | |
| Thiazole | C=N / C=C Stretch | 1625-1400[6][7][8] | Variable | Characteristic of the aromatic ring system. |
| Ring Breathing | ~1240[10] | Medium | A key indicator of the heterocyclic skeleton. | |
| C-S Stretch | 900-650 | Medium-Weak | Can be difficult to assign definitively. | |
| C-H Out-of-Plane Bend | 900-700[11] | Strong | Dependent on the substitution pattern. |
Case Studies: Interpreting Real-World Spectra
Spectrum 1: Bromoethane
In the IR spectrum of bromoethane, we would expect to see:
-
Strong C-H stretching vibrations between 2975-2845 cm⁻¹.[13]
-
Strong C-H deformation vibrations around 1470-1370 cm⁻¹.[13]
-
A strong absorption band in the range of 780-580 cm⁻¹ corresponding to the C-Br stretching vibration.[13]
The presence of the latter band, coupled with the absence of characteristic bands for other functional groups (like O-H or C=O), would strongly indicate the presence of an alkyl bromide.
Spectrum 2: A Substituted Thiazole
For a molecule containing a thiazole ring, the spectrum would be more complex. We would look for:
-
A series of bands in the 1625-1400 cm⁻¹ region, indicative of the aromatic C=N and C=C stretching.[6][7][8]
-
Characteristic ring breathing vibrations in the fingerprint region.[9][10]
-
C-H bending vibrations whose positions would depend on the substitution pattern on the ring.[11]
The key to identifying the thiazole is to recognize this pattern of multiple bands characteristic of the heterocyclic ring system, rather than a single, isolated peak.
Conclusion
While both thiazole and alkyl bromide functionalities are integral to many areas of chemical research, their IR spectral signatures are distinctly different. The alkyl bromide is characterized by a strong and relatively isolated C-Br stretching band at lower wavenumbers. In contrast, the thiazole ring presents a more complex fingerprint, with a series of bands across the mid-IR region corresponding to various ring vibrations. By understanding these fundamental differences and employing a systematic approach to spectral interpretation, researchers can confidently identify and differentiate these important functional groups, ensuring the integrity and success of their scientific endeavors.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of bromoethane. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromopropane. Retrieved from [Link]
- Rajalakshmi, R., Ramkumar, S., & Arulmani, R. (2021). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone. International Journal of ChemTech Research, 14(4), 433-438.
-
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
- Taurins, A., Fenyes, J. G., & Jones, R. N. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(4), 423-428.
-
ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 1087-1090.
- Rajalakshmi, R., Ramkumar, S., & Arulmani, R. (2021). Substituent effect on the infrared spectra of thiazolylstyryl ketone-correlation analysis. World Journal of Pharmaceutical Research, 10(15), 1166-1175.
- Rajalakshmi, R., Ramkumar, S., & Arulmani, R. (2021). Effect of Substituents on the infrared spectra of Thiazolyl. World Journal of Pharmaceutical Research, 10(15), 1166-1175.
-
PubChem. (n.d.). 2-Bromopropane. Retrieved from [Link]
- Taurins, A., Fenyes, J. G., & Jones, R. N. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(4), 423-428.
-
University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 2-bromo-. Retrieved from [Link]
- Ali, A. A., et al. (2015). Synthesis and Characterization of New Thiazole Compounds Derived from 4-Amino Acetophenone and Study Their Biological Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727.
- El-Sayed, W. M., et al. (2023).
- Zdanovskaia, M., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy, 378, 111463.
-
National Institute of Standards and Technology. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1964). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 42(1), 43-51.
- Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2020). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. AIP Conference Proceedings, 2213(1), 020146.
-
SlideShare. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- El-Gohary, N. S., et al. (2024).
-
National Institute of Standards and Technology. (n.d.). Ethyl bromide. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
- Popiolek, R., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(19), 3435.
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- Darmawan, A. B., et al. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Vanillin.
-
Chemazon - Complete Chemistry. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy [Video]. YouTube. [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547.
- Grasselli, J. G., & Snavely, M. K. (1981). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 35(6), 547-555.
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Technical Guide: QC Standards for 5-(2-(Bromomethyl)butyl)-2-methylthiazole (BMBT)
Executive Summary: The Electrophile Dilemma
5-(2-(Bromomethyl)butyl)-2-methylthiazole (hereafter BMBT ) is a critical alkylating intermediate used in the synthesis of lipophilic thiazole-based APIs. Its value lies in the bromomethyl moiety—a "soft" electrophile that facilitates rapid C-N or C-S bond formation under mild conditions.
However, this reactivity comes at a cost. Unlike its chloride analog, BMBT is prone to rapid hydrolysis and autocatalytic dimerization. This guide establishes a rigorous Quality Control (QC) framework to distinguish Pharma-Grade BMBT (suitable for GMP steps) from Crude Grade material, ensuring yield consistency and regulatory compliance regarding Potential Genotoxic Impurities (PGIs).
Comparative Analysis: Bromide vs. Chloride Analogs
In process chemistry, the choice between the Bromide (BMBT) and the Chloride (CMBT) variant determines the downstream reaction kinetics and impurity profile.
Table 1: Performance Comparison (BMBT vs. CMBT)
| Feature | BMBT (Bromide) | CMBT (Chloride) | Operational Impact |
| Leaving Group Ability | High ( | Moderate ( | BMBT reacts ~50-100x faster; requires lower temp. |
| Thermal Stability | Low ( | High ( | BMBT requires cold chain ( |
| Hydrolytic Stability | Poor (Sensitive to moisture) | Moderate | BMBT requires anhydrous handling (<0.5% water). |
| Impurity Profile | Dimerization (Quaternization) | Isomerization | BMBT forms insoluble quaternary salts over time. |
| Genotoxicity (ICH M7) | Class 2 (Mutagenic) | Class 2 (Mutagenic) | Both require ppm-level control in final API. |
Expert Insight: While CMBT is more stable, BMBT is preferred when the nucleophile is thermally sensitive or sterically hindered, as it avoids the harsh conditions required to displace a chloride.
Critical Quality Attributes (CQAs) & Specification Limits
To ensure "Pharma-Grade" performance, the material must meet the following specifications. These are tighter than standard catalog reagents to prevent "carry-over" toxicity.
| Attribute | Method | Specification (Pharma Grade) | Rationale |
| Assay (Purity) | HPLC-UV | High purity prevents side-reactions in coupling steps. | |
| Alkyl Bromide Content | Titration / LC-MS | Confirms the active electrophile is intact (not hydrolyzed). | |
| Dimer Impurity | HPLC-UV | Dimer is a "dead end" impurity that lowers yield. | |
| Hydroxyl Impurity | HPLC / GC | Result of moisture exposure; competes for reagents. | |
| Water Content | Karl Fischer (KF) | Water triggers rapid degradation of BMBT. |
Analytical Workflows & Logic
The following diagram illustrates the decision matrix for releasing a batch of BMBT. It integrates safety (genotoxicity) with efficacy (purity).
Caption: Figure 1. Orthogonal QC workflow ensuring both process performance (Purity/Water) and regulatory compliance (Solvents/PGIs).
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify BMBT and separate it from the Hydroxyl-impurity and Dimer.
Causality: Thiazoles are basic (
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar salts)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash dimers)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Thiazole ring absorption).[1]
-
Temperature:
C (Do not heat column; accelerates degradation).
Self-Validating Check: The "Hydroxyl" impurity (5-(2-(hydroxymethyl)butyl)...) is more polar and will elute before the main BMBT peak. The "Dimer" is ionic and lipophilic; it will elute significantly later or require a stronger solvent wash.
Protocol B: Forced Degradation (Stress Testing)
Purpose: To determine the "Shelf-Life" and validate the HPLC method's specificity.
-
Acid Hydrolysis: Dissolve 10 mg BMBT in 1 mL Acetonitrile. Add 0.1 mL 0.1N HCl. Let stand for 1 hour.
-
Observation: Appearance of early-eluting peak (Hydroxyl derivative).
-
-
Thermal Stress: Heat neat oil at
C for 4 hours.-
Observation: Darkening of color. HPLC shows broadening of main peak and appearance of late-eluting "humps" (Oligomers/Dimers).
-
Degradation Pathway Mapping
Understanding how BMBT fails is essential for storage. The primary failure mode is autocatalytic quaternization , where the thiazole nitrogen of one molecule attacks the bromomethyl group of another.
Caption: Figure 2. Degradation pathways.[2] Pathway A occurs in wet solvents; Pathway B occurs in neat storage at room temperature.
Handling & Safety (E-E-A-T)
-
Genotoxicity Warning: As a primary alkyl bromide, BMBT is a structural alert for mutagenicity (ICH M7 Class 2). It must be handled in a fume hood.
-
Quenching: Do not dispose of directly. Quench excess BMBT with an amine (e.g., Morpholine) or a thiol (e.g., Cysteine) to convert the electrophile into a non-toxic adduct before disposal.
-
Storage: Store under Argon/Nitrogen at
C. Protect from light (homolytic cleavage of C-Br bond).
References
-
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
-
Elder, D. P., et al. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Journal of Pharmaceutical and Biomedical Analysis, vol. 101, 2014. Link
- Teasdale, A. "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development, 2022. (General reference for Alkyl Bromide handling).
-
Organic Chemistry Portal. "Synthesis of Thiazoles." (For general reactivity principles of 2-methyl-5-substituted thiazoles). Link
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of Thiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[1][5] The synthesis of thiazole-containing compounds often results in a mixture of isomers—molecules with the same chemical formula but different arrangements of atoms. These subtle structural differences can lead to significant variations in pharmacological activity, efficacy, and toxicity.[6] Consequently, the robust separation and purification of thiazole isomers are critical steps in drug discovery and development.[7][8][9][10][11]
This guide provides an in-depth comparison of chromatographic techniques for the separation of thiazole isomers, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific needs.
The Challenge of Separating Thiazole Isomers
Thiazole isomers can exist in several forms, including positional isomers, where functional groups are attached to different positions on the thiazole ring, and stereoisomers (enantiomers and diastereomers), which have different three-dimensional arrangements. The separation of these isomers is challenging due to their similar physicochemical properties, such as polarity, boiling point, and solubility.
Chromatographic Techniques: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for the separation of thiazole isomers. Each method offers distinct advantages and is suited for different types of isomers and analytical goals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including polar and non-polar thiazole isomers.[12] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica, alumina) is used with a non-polar mobile phase (e.g., hexane, chloroform).[12][13] This mode is particularly effective for separating polar isomers that are highly retained on non-polar stationary phases.[13] The separation mechanism relies on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analytes and the stationary phase.[13]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode of HPLC and utilizes a non-polar stationary phase (e.g., C18, C8) with a polar mobile phase (e.g., water, methanol, acetonitrile).[12] Separation is driven by hydrophobic interactions, making it ideal for non-polar and moderately polar compounds.[12][13] A specific application of RP-HPLC for thiazole analysis involves using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid.[14]
-
Chiral HPLC: For the separation of enantiomers, chiral stationary phases (CSPs) are employed.[8][15] These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times.[8] Common chiral selectors include polysaccharides (e.g., cellulose, amylose), proteins, and macrocyclic glycopeptides.[9][15] Chiral separations can be performed in both normal-phase and reversed-phase modes.[9]
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. GC coupled with Mass Spectrometry (GC-MS) is a common method for the analysis of thiazole derivatives.[16][17]
-
Mechanism: In GC, the sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through the column. Compounds with higher volatility and weaker interactions with the stationary phase travel faster and elute first.
-
Applicability: GC is well-suited for the separation of positional isomers of thiazole that have different boiling points. However, it is generally not suitable for the separation of enantiomers unless a chiral stationary phase is used.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid technique that combines the advantages of both HPLC and GC.[18] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18][19] Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC.[19][20]
-
Advantages: SFC is particularly advantageous for chiral separations, often providing faster and more efficient resolution of enantiomers than HPLC.[21][22] The use of carbon dioxide as the primary mobile phase makes SFC a "greener" and more cost-effective technique than HPLC, which relies on organic solvents.[19][22] Modifiers like methanol or ethanol can be added to the mobile phase to enhance the elution of polar compounds.[19]
-
Applications: SFC is an excellent method for separating all types of isomers, including chiral compounds when using a chiral stationary phase.[21]
Performance Comparison: HPLC vs. GC vs. SFC
The choice of chromatographic technique depends on the specific properties of the thiazole isomers and the analytical objective (e.g., purity assessment, preparative separation).
| Parameter | HPLC | GC | SFC |
| Analyte Properties | Polar & Non-polar, Thermally Labile | Volatile & Thermally Stable | Polar & Non-polar, Thermally Labile, Chiral |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid/solid stationary phase | Partitioning between supercritical fluid mobile phase and solid stationary phase |
| Typical Stationary Phases | C18, C8, Silica, Chiral Phases[12][15] | Polysiloxanes, Polyethylene Glycol | Similar to HPLC, Chiral Phases[18] |
| Speed | Moderate | Fast | Very Fast[20] |
| Efficiency (Resolution) | Good to Excellent | Excellent | Excellent[19] |
| Solvent Consumption | High | Low (Gas) | Low (CO2)[22] |
| Cost | Moderate | Low | High (Initial Investment) |
| Environmental Impact | High (Organic Solvents) | Low | Low[19] |
Experimental Protocols
Protocol 1: RP-HPLC Separation of Positional Thiazole Isomers
This protocol describes a general method for the separation of positional thiazole isomers using RP-HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Phosphoric Acid)[14]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the thiazole isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the different isomers based on their retention times.
Protocol 2: Chiral SFC Separation of Thiazole Enantiomers
This protocol outlines a method for the separation of thiazole enantiomers using SFC.
Instrumentation:
-
Supercritical Fluid Chromatograph
-
UV Detector
-
Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based)
Reagents:
-
Carbon Dioxide (SFC Grade)
-
Methanol (HPLC Grade)
Procedure:
-
Mobile Phase: Use supercritical CO2 as the primary mobile phase with Methanol as a modifier.
-
Sample Preparation: Dissolve the racemic thiazole mixture in Methanol to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: CO2/Methanol (e.g., 80:20 v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
Visualizing the Workflow
Caption: Workflow for the separation and analysis of thiazole isomers.
Conclusion and Future Perspectives
The selection of the most appropriate chromatographic technique for the separation of thiazole isomers is a critical decision that can significantly impact the efficiency and success of drug discovery and development projects. RP-HPLC remains a robust and versatile method for a wide range of thiazole isomers. For volatile and thermally stable isomers, GC-MS offers excellent resolution and identification capabilities. SFC is emerging as a powerful, fast, and environmentally friendly alternative, particularly for chiral separations.[21][22]
Future advancements in stationary phase technology, such as the development of novel mixed-mode and chiral stationary phases, will continue to enhance the selectivity and efficiency of these separation techniques.[23] The integration of advanced detection methods, such as mass spectrometry, with all three chromatographic techniques provides comprehensive structural information, further aiding in the unambiguous identification and characterization of thiazole isomers.
References
- Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing.
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chrom
- Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Deriv
- Supercritical fluid chrom
- Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Different Types of Stationary Phases in Liquid Chrom
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
- Thiazole. Wikipedia.
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- Normal-phase vs.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- (PDF) Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Enantiomeric Separation of New Chiral Azole Compounds. PMC.
- Enantiomeric Separation of New Chiral Azole Compounds. Scilit.
- Examples of separation of the enantiomers of the Figure 1 chiral azoles...
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
-
Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][19][20][21]triazole Derivatives. ChemRxiv.
- Comparison of three stationary phases in the separation of polyphenyls by liquid chrom
- Thiazole synthesis. Organic Chemistry Portal.
- Graphical representation of the thiazoline/thiazole formation (GC-MS)...
- Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. PMC.
- Liquid chromatographic separation of the stereoisomers of thiazide diuretics. PubMed.
- 2-Amino-5-methylthiazole.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica ñ Drug Research.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF.
- Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents.
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- 23. helixchrom.com [helixchrom.com]
Safety Operating Guide
5-(2-(Bromomethyl)butyl)-2-methylthiazole proper disposal procedures
The following guide details the operational protocols for the safe disposal of 5-(2-(Bromomethyl)butyl)-2-methylthiazole .
Advisory: This compound acts as a primary alkylating agent due to the reactive bromomethyl group. It poses significant risks regarding corrosivity (H314), acute toxicity (H302/H330), and germ cell mutagenicity. Treat all waste containing this substance as High Hazard Halogenated Organic Waste .
Part 1: Executive Safety & Classification Summary
Before initiating any disposal workflow, you must classify the material to ensure it enters the correct incineration stream.
| Parameter | Classification / Requirement |
| Chemical Nature | Halogenated Heterocycle (Alkyl Bromide functionalized).[1] |
| Primary Hazard | Corrosive & Alkylating Agent . Reacts with nucleophiles (DNA, proteins). |
| Waste Stream | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[2] |
| EPA Waste Code | D002 (Corrosive), potentially D001 (Ignitable) depending on solvent. |
| Incompatibilities | Strong oxidizers, Strong bases (causes elimination to alkenes), Amines. |
| PPE Requirement | Double Nitrile gloves (0.11mm min) or Silver Shield®; Chemical Splash Goggles; Lab Coat. |
Part 2: Pre-Disposal Stabilization & Handling
Expert Insight: As a Senior Application Scientist, I advise against "in-bottle" quenching for standard disposal. Attempting to neutralize alkyl bromides in a waste container can generate excessive heat and pressure (exothermic alkylation), leading to container rupture. Disposal of the unreacted material via the commercial halogenated stream is the safest route.
Segregation Logic
-
Why Segregate? Halogenated waste requires high-temperature incineration (>1100°C) with acid gas scrubbing (to remove HBr/Br₂). Mixing this with non-halogenated waste forces the entire volume to undergo this expensive treatment and can violate facility permits.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers, as the hydrolysis of the bromomethyl group can release HBr, corroding metal and compromising containment.
Solution vs. Pure Substance
-
Pure Liquid/Solid: Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) if necessary to transfer, or dispose of the solid container directly into the solid hazardous waste drum.
-
Reaction Mixtures: If the compound is in a reaction mixture, ensure no active strong oxidizers or reducing agents are present before adding to the waste carboy.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Phase A: Preparation
-
Don PPE: Wear double nitrile gloves. If handling >100mL, use a face shield.
-
Verify Waste Tag: Ensure the tag explicitly lists "5-(2-(Bromomethyl)butyl)-2-methylthiazole" and checks the "Halogenated" box.
-
Check pH: If the waste solution is highly acidic (pH < 2) due to hydrolysis, tag as Corrosive .
Phase B: Transfer & Accumulation
-
Funneling: Use a dedicated funnel for halogenated waste. Do not reuse funnels from aqueous or non-halogenated streams to prevent cross-reactivity.
-
Headspace: Leave at least 10% headspace in the container. Alkyl bromides can slowly hydrolyze, releasing gas; overfilled containers may pressurize.
-
Secondary Containment: Place the waste carboy in a polyethylene tray capable of holding 110% of the container's volume.
Phase C: Final Handoff
-
Seal: Cap tightly. Ensure the cap liner is chemically resistant (Teflon/PTFE lined is preferred).
-
Wipe Down: Decontaminate the exterior of the container with a solvent-dampened wipe (Acetone/Ethanol) to remove trace residues. Dispose of the wipe as solid hazardous waste.
-
Request Pickup: Submit for EHS (Environmental Health & Safety) pickup immediately.[3] Do not accumulate for >90 days (Satellite Accumulation Area limit).
Part 4: Emergency Spill Response (Immediate Action)
If a spill occurs, you must prevent the alkylating agent from contacting skin or evaporating into the lab atmosphere.
DOT Diagram: Spill Response Logic
Caption: Decision logic for responding to spills of alkylating thiazole intermediates.
Part 5: Waste Stream Decision Matrix
Use this logic to determine the correct container for your specific waste composition.
Caption: Workflow for selecting the correct waste accumulation container based on physical state and solvent composition.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Thiazole Derivatives and Alkyl Halides. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 5-(2-(Bromomethyl)butyl)-2-methylthiazole: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety protocols for the handling of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, a heterocyclic compound whose structure suggests significant potential for reactivity and biological activity. The presence of a bromomethyl group, a potent alkylating agent, and a thiazole ring, a common scaffold in pharmacologically active molecules, necessitates a stringent, risk-based approach to personal protection.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that researchers, scientists, and drug development professionals can operate with the highest degree of safety.
Understanding the Hazard: The Causality Behind Precaution
The primary directive for safe handling is derived from the compound's chemical structure. 5-(2-(Bromomethyl)butyl)-2-methylthiazole is not a benign substance. A Safety Data Sheet (SDS) for the closely related 5-(Bromomethyl)-2-methylthiazole classifies it as a substance that causes severe skin burns and eye damage (H314) .[2] This classification is the cornerstone of our PPE strategy.
The key hazardous features are:
-
The Bromomethyl Group (-CH₂Br): This functional group is a powerful lachrymator and alkylating agent. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and reactive towards nucleophiles found in biological macromolecules like DNA and proteins. This reactivity is responsible for the severe corrosive effects on skin and eyes.[3][4][5]
-
The Thiazole Ring: Thiazole derivatives are known for a wide range of biological activities and can be absorbed through the skin. Some thiazoles are classified as skin and respiratory irritants.[6] The combined potential for dermal absorption and high reactivity makes skin contact a critical exposure route to mitigate.
Therefore, our safety protocols are designed not just to prevent incidental contact, but to create an impermeable barrier against a reactive and corrosive chemical agent.
Core Personal Protective Equipment (PPE): Your Primary Barrier
All handling of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, regardless of quantity, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[7][8] The following PPE is mandatory for all operations.
| PPE Category | Item | Standard/Specification | Purpose & Rationale |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects against splashes. The corrosive nature of the compound necessitates a full seal around the eyes.[9] |
| Face Shield | Worn over safety goggles. | Required when handling >50 mL or during any transfer operation with a high splash risk. Provides a secondary barrier for the entire face against splashes.[10][11] | |
| Hand Protection | Nitrile Gloves | Disposable, minimum 4 mil thickness. Double-gloving is required. | Provides the primary barrier against skin contact.[9] The outer glove should be removed immediately after the procedure or if contamination is suspected. The inner glove protects the skin during the doffing of the outer glove. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant (e.g., Nomex®) with knit cuffs. | Protects skin and personal clothing from contamination.[9] Knit cuffs form a seal with the inner glove. |
| Respiratory Protection | N/A (for standard fume hood use) | NIOSH-approved respirator | Required only if there is a failure of engineering controls (e.g., fume hood malfunction) or during a large spill cleanup. A NIOSH-approved respirator with an organic vapor cartridge would be necessary in these scenarios.[7][12] |
Operational and Disposal Plans: Integrating Safety into Your Workflow
Safe handling is a procedure, not just a set of equipment. The following workflows are designed to minimize risk at every stage of use.
Chemical Handling Workflow
This diagram outlines the critical decision points and safety procedures from preparation to waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year. Don all required PPE as listed in the table above.
-
Aliquotting: When weighing or measuring the compound, perform the task on a disposable absorbent pad within the fume hood. Use dedicated spatulas and glassware.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] It should be stored in a secondary container within a cabinet designated for corrosive and toxic materials, away from incompatible substances like strong oxidizing agents.[8]
-
Waste Disposal: All contaminated materials (gloves, absorbent pads, pipette tips) are considered hazardous waste.
-
Collect all solid waste in a dedicated, labeled, and sealed hazardous waste bag inside the fume hood.
-
Liquid waste should be collected in a labeled, sealed hazardous waste container.
-
Dispose of all waste according to your institution's environmental health and safety guidelines. Do not pour down the drain.[13]
-
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. Immediate and correct action is critical to mitigating harm.
Spill Response (Small Spill < 100 mL inside a fume hood)
-
Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable): While not always recommended without specific guidance, a neutralizing agent suitable for corrosive materials may be used. Consult your institution's safety officer for appropriate neutralizers.
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.
-
Decontaminate: Wipe the spill area with a saturated sodium thiosulfate solution followed by soap and water.[3]
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area immediately and call emergency personnel.[3]
Exposure Response Protocol
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention. Wash clothing before reuse.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
References
- Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
- Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Unknown Source.
- SAFETY DATA SHEET - 2-Bromo-5-methylthiazole. Thermo Fisher Scientific.
- Safety Data Sheet: Bromine. Carl ROTH.
- BROMINE FOR SYNTHESIS MSDS. Loba Chemie.
- Safety Data Sheet: Bromine. Carl ROTH.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
- Chemical Safety Data Sheet MSDS / SDS - 5-(Bromomethyl)-2-methylthiazole. ChemicalBook.
- Safety Information for 5-Methylthiazole. Sigma-Aldrich.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
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- 4. lobachemie.com [lobachemie.com]
- 5. dollycorporation.com [dollycorporation.com]
- 6. 5-甲基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. carlroth.com [carlroth.com]
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- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
